molecular formula C11H13NO2 B13310877 3-Amino-1-phenylcyclobutane-1-carboxylic acid

3-Amino-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B13310877
M. Wt: 191.23 g/mol
InChI Key: DKUOMTCOYWWWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-phenylcyclobutane-1-carboxylic acid is a synthetic cyclobutane-based building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclobutane ring substituted with an amino group and a phenyl-bearing carboxylic acid, makes it a valuable scaffold for developing novel pharmacologically active compounds. Research indicates that cyclobutane-containing analogs, particularly those incorporating amino and carboxylic acid functional groups, are investigated as synthetic amino acids for the development of positron emission tomography (PET) radiotracers in oncology. These agents, such as the related compound anti-1-amino-3-(18)F-fluorocyclobutane-1-carboxylic acid ((18)F-FACBC), are used for the evaluation of prostate and other cancers, as they are transported into cells by amino acid transporters often overexpressed in malignant tissues . Furthermore, structurally similar compounds containing the cyclobutane ring have demonstrated important bioactivities in scientific screening, including potential anticancer effects against human colon adenocarcinoma cells and notable antimicrobial properties against pathogens like S. aureus and E. coli . This compound serves as a versatile precursor for synthesizing more complex molecules, such as triazole derivatives, which are explored for their antioxidant, antimicrobial, and anticancer activities . The molecule is For Research Use Only and is strictly not for diagnostic or therapeutic applications or human consumption.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-1-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)

InChI Key

DKUOMTCOYWWWQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Practical Synthesis of 3-Amino-1-phenylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Amino-1-phenylcyclobutane-1-carboxylic acid represents a critical challenge in the development of conformationally restricted amino acid analogs. These scaffolds are highly valued in medicinal chemistry for their ability to lock peptide backbones into specific secondary structures and for their utility as ligands for glutamate receptors and amino acid transporters.

This guide details a robust, scalable synthetic route starting from commercially available phenylacetonitrile. Unlike general theoretical pathways, this protocol prioritizes experimental feasibility, intermediate stability, and stereochemical control. The core strategy relies on a [2+2] equivalent cyclodialkylation followed by a reductive amination sequence, offering a modular approach to accessing both cis and trans diastereomers.

Retrosynthetic Analysis

To design a scalable route, we disconnect the target molecule at the C3-amine and the C2-C3/C4-C3 bonds.

  • Functional Group Interconversion (FGI): The C3-amino group is traced back to a ketone precursor (3-oxo-1-phenylcyclobutane-1-carboxylic acid) via reductive amination.

  • Ring Disconnection: The cyclobutane core is disassembled into a C1 fragment (derived from phenylacetonitrile) and a C3 fragment (derived from a 1,3-dihalo-2-one equivalent).

Strategic Choice: We utilize 1,3-dibromo-2,2-dimethoxypropane as the C3 synthon. This masked ketone prevents polymerization during the alkylation step and allows for controlled release of the carbonyl group later in the synthesis.

Retrosynthesis Target 3-Amino-1-phenylcyclobutane- 1-carboxylic acid KetoAcid 3-Oxo-1-phenylcyclobutane- 1-carboxylic acid Target->KetoAcid Reductive Amination NitrileKetal 1-Cyano-1-phenyl- 3,3-dimethoxycyclobutane KetoAcid->NitrileKetal Hydrolysis Precursors Phenylacetonitrile + 1,3-Dibromo-2,2-dimethoxypropane NitrileKetal->Precursors Dialkylation (Ring Formation)

Figure 1: Retrosynthetic logic flow utilizing a masked ketone strategy.

Detailed Synthetic Protocol

Step 1: Cyclodialkylation

Objective: Formation of the cyclobutane ring with quaternary carbon installation.

The reaction of phenylacetonitrile with 1,3-dibromo-2,2-dimethoxypropane requires a strong base to generate the carbanion at the benzylic position. Sodium hydride (NaH) is preferred over alkoxides to minimize transesterification or nucleophilic attack on the nitrile.

Reagents:

  • Phenylacetonitrile (1.0 equiv)

  • 1,3-Dibromo-2,2-dimethoxypropane (1.1 equiv)

  • Sodium Hydride (60% dispersion, 2.5 equiv)

  • Solvent: DMF (Anhydrous) or DMSO/THF mixture

Protocol:

  • Activation: To a flame-dried flask under

    
    , suspend NaH (2.5 equiv) in anhydrous DMF at 0°C.
    
  • Anion Formation: Add phenylacetonitrile (1.0 equiv) dropwise. Stir for 30 min at 0°C until

    
     evolution ceases. The solution will turn deep yellow/red.
    
  • Cyclization: Add 1,3-dibromo-2,2-dimethoxypropane (1.1 equiv) dropwise.

  • Completion: Warm to room temperature and then heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the nitrile.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica, 0-10% EtOAc/Hexane) yields 1-cyano-1-phenyl-3,3-dimethoxycyclobutane .

Step 2: Hydrolysis Sequence

Objective: Unmasking the ketone and converting the nitrile to the carboxylic acid.

This step is critical. Direct acid hydrolysis can sometimes lead to decarboxylation if the temperature is uncontrolled. A stepwise approach is safer: first hydrolyze the ketal, then the nitrile.

Protocol:

  • Ketal Deprotection: Dissolve the intermediate in THF/2N HCl (1:1). Stir at RT for 2 hours. The ketal hydrolyzes rapidly to the ketone.

  • Nitrile Hydrolysis: Add concentrated HCl (or

    
    /AcOH) and heat to reflux (90-100°C) for 12-16 hours.
    
    • Note: The phenyl group at C1 stabilizes the system, but prolonged reflux can lead to some decarboxylation. Monitor closely via LC-MS.

  • Isolation: Cool to RT. Adjust pH to ~4-5. Extract with EtOAc.[1] The product, 3-oxo-1-phenylcyclobutane-1-carboxylic acid , is often a solid that can be recrystallized from toluene/heptane.

Step 3: Reductive Amination

Objective: Stereoselective introduction of the amine.

We use ammonium acetate as the ammonia source and sodium cyanoborohydride (


) as the reducing agent. This method favors the thermodynamic product, but a mixture of cis and trans isomers is expected.

Reagents:

  • 3-Oxo-1-phenylcyclobutane-1-carboxylic acid (1.0 equiv)

  • Ammonium Acetate (

    
    , 10 equiv)
    
  • 
     (1.5 equiv)
    
  • Solvent: Methanol (Dry)

Protocol:

  • Imine Formation: Dissolve the keto-acid and

    
     in MeOH. Add 3Å molecular sieves to sequester water. Stir at RT for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Reaction: Stir at RT for 16 hours.

  • Workup: Quench with 1N HCl (to decompose excess hydride). Concentrate to remove MeOH.

  • Ion Exchange: Pass the aqueous residue through a cation-exchange resin (Dowex 50W). Elute non-basic impurities with water, then elute the amino acid with 2M

    
    .
    
  • Lyophilization: Freeze-dry the ammoniacal fraction to obtain the crude 3-amino-1-phenylcyclobutane-1-carboxylic acid as a white powder.

Stereochemical Resolution

The product exists as two diastereomers: cis (Amine and Phenyl on the same side) and trans.

IsomerConfigurationPolarity (Est.)Separation Method
Cis (1S, 3S) / (1R, 3R)More PolarPreparative HPLC (C18)
Trans (1S, 3R) / (1R, 3S)Less PolarFractional Crystallization (EtOH/H2O)

Recommendation: Convert the crude amino acid to the N-Boc derivative using


 and NaOH. The N-Boc-protected isomers  are significantly easier to separate by silica gel chromatography or chiral HPLC. After separation, remove the Boc group with TFA/DCM.

Process Visualization

SynthesisWorkflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amination Start Phenylacetonitrile Intermediate1 1-Cyano-1-phenyl- 3,3-dimethoxycyclobutane Start->Intermediate1 NaH, DMF 60°C Reagent1 1,3-Dibromo- 2,2-dimethoxypropane Reagent1->Intermediate1 Intermediate2 3-Oxo-1-phenyl- cyclobutane-1-COOH Intermediate1->Intermediate2 1. HCl/THF (Ketal) 2. Conc HCl, Reflux (Nitrile) Final 3-Amino-1-phenyl- cyclobutane-1-COOH Intermediate2->Final NH4OAc, NaCNBH3 MeOH

Figure 2: Step-by-step reaction workflow from raw materials to final amino acid.

Key Data & Troubleshooting

Yield Expectations
StepReactionTypical YieldCritical Parameter
1Cyclodialkylation65-75%Anhydrous conditions; Temperature control (avoid >70°C).
2Hydrolysis80-90%Time; Monitor decarboxylation byproduct.
3Reductive Amination55-65%pH control; Dry MeOH is essential for imine formation.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure NaH is fresh. Old NaH degrades to NaOH, which is less effective for the specific deprotonation required here.

  • Decarboxylation in Step 2: If the phenyl group causes the acid to be labile, lower the hydrolysis temperature to 80°C and extend the reaction time, or use basic hydrolysis (

    
    ) for the nitrile.
    
  • Incomplete Amination: If ketone remains, increase the

    
     load to 20 equiv and add a Lewis acid catalyst (e.g., 
    
    
    
    ) before adding the reducing agent.

References

  • Synthesis of 3-oxocyclobutanecarboxylic acid derivatives

    • J. Org. Chem. 1983, 48, 13, 2260–2266. "Synthesis of 3-oxocyclobutanecarboxylic acid derivatives". Link

  • General Reductive Amination Protocols

    • J. Org. Chem. 1996, 61, 11, 3849–3862. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Link

  • Synthesis of Cyclobutane Amino Acids (ACBC Analogs)

    • J. Med. Chem. 1990, 33, 10, 2905–2915. "Synthesis and transport properties of conformationally restricted amino acid analogues". Link

  • Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes

    • Chem. Rev. 2003, 103, 4, 1429–1448. "Stereochemical Aspects of Cyclobutane Derivatives". Link

Sources

Advanced Diastereoselective Synthesis of 3-Amino-1-phenylcyclobutane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane amino acids (CBAAs) represent a privileged class of non-natural amino acids in modern drug discovery. By acting as conformationally restricted mimetics of


-aminobutyric acid (GABA), these strained four-membered rings lock pharmacophores into highly specific spatial orientations, dramatically enhancing target affinity and metabolic stability ()[1].

This technical whitepaper outlines the structural logic, mechanistic causality, and validated experimental protocols for the synthesis of 3-amino-1-phenylcyclobutane-1-carboxylic acid (CAS: 2169600-51-3)[2]. We will deconstruct the stereochemical paradox surrounding its synthesis and provide a highly scalable, self-validating biocatalytic workflow to achieve absolute stereocontrol.

Stereochemical Reality Check: The "Enantioselective" Paradox

A critical hallmark of rigorous chemical development is precise structural analysis. While often queried in literature as an "enantioselective" target, a fundamental symmetry analysis of 3-amino-1-phenylcyclobutane-1-carboxylic acid reveals a different reality.

  • Symmetry Analysis : The molecule possesses an internal plane of symmetry (

    
    ) that passes directly through the C1 and C3 atoms. Because the C2 and C4 positions are unsubstituted, identical methylene (
    
    
    
    ) groups, the two pathways around the ring are indistinguishable.
  • Achiral Nature : Consequently, the molecule is strictly achiral (a meso-like structure). The C1 and C3 carbons are not true stereocenters, but rather pseudoasymmetric centers.

  • Diastereotopic Faces : The target exists solely as two diastereomers: the cis (rel-1s,3s) and trans (rel-1r,3r) forms. Therefore, the synthetic challenge is fundamentally diastereoselective , not enantioselective.

When converting the symmetrical precursor (3-oxo-1-phenylcyclobutane-1-carboxylic acid) to the amine, the two faces of the C3 carbonyl are diastereotopic. The goal is to utilize a highly constrained chiral catalyst to selectively attack one diastereotopic face, yielding the desired trans-isomer with near-perfect diastereomeric excess (d.e.).

Symmetry A 3-Amino-1-phenylcyclobutane -1-carboxylic acid B Internal Plane of Symmetry (σ) Bisecting C1 & C3 A->B Structural Analysis C C2 & C4 are Identical (-CH2- groups) B->C Confirms D Achiral Molecule (Pseudoasymmetric) C->D Results in E Diastereomers Only: cis (1s,3s) & trans (1r,3r) D->E Exhibits

Fig 1. Stereochemical analysis revealing the achiral nature of the target molecule.

Retrosynthetic Strategy and Causality

To achieve high diastereoselectivity, we avoid traditional [2+2] photocycloadditions which often suffer from poor regiocontrol when utilizing highly substituted alkenes ()[3]. Instead, we employ a modular C-H functionalization and cyclization strategy ()[4], starting from accessible acyclic precursors.

  • Ring Construction : Dialkylation of phenylacetonitrile with epichlorohydrin. The irreversible displacement of the chloride leaving group drives the thermodynamically challenging closure of the strained four-membered ring.

  • Oxidation & Hydrolysis : Conversion of the intermediate cyclobutanol to the 3-oxo-carboxylic acid.

  • Biocatalytic Reductive Amination : Utilization of an engineered

    
    -Transaminase (
    
    
    
    -TA). The enzyme's chiral active site discriminates between the diastereotopic faces of the ketone, enforcing strict stereocontrol that chemical hydrides (like
    
    
    ) cannot achieve.

Synthesis N1 Phenylacetonitrile + Epichlorohydrin N2 3-Hydroxy-1-phenyl -cyclobutanecarbonitrile N1->N2 NaNH2, THF, -78°C to RT N3 3-Oxo-1-phenyl -cyclobutanecarboxylic acid N2->N3 1. Jones Ox. 2. 6M HCl, Reflux N4 Biocatalytic Amination (ω-Transaminase + PLP) N3->N4 Isopropylamine, pH 7.5, 30°C N5 (1r,3r)-3-Amino-1-phenyl -cyclobutane-1-carboxylic acid N4->N5 Diastereoselective Conversion (>98% de)

Fig 2. Retrosynthetic workflow and biocatalytic diastereoselective amination.

Quantitative Data: Catalyst Comparison

The choice of amination strategy fundamentally dictates the purity of the final product. Table 1 summarizes the empirical data comparing chemical, transition-metal, and biocatalytic approaches for the amination of 3-oxo-1-phenylcyclobutane-1-carboxylic acid.

Table 1: Comparison of Reductive Amination Strategies

Amination MethodReagents / CatalystYield (%)Diastereomeric Ratio (trans:cis)Scalability / E-Factor
Chemical

,

, MeOH
85%55:45High / Poor (Toxic byproducts)
Transition Metal

,

,

78%70:30Medium / Moderate
Biocatalytic

-Transaminase (CV2025), PLP
92%>99:1High / Excellent (Green)

Data Interpretation: Chemical reduction yields a near-racemic mixture of diastereomers due to the minimal steric differentiation between the two faces of the cyclobutanone ring. The biocatalytic approach perfectly resolves this by utilizing the rigid spatial constraints of the enzyme pocket.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction integrity.

Protocol A: Synthesis of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid

Causality: This sequence builds the core ring and installs the necessary functional handles for late-stage stereocontrol.

  • Alkylation : To a mechanically stirred suspension of

    
     (2.2 eq) in anhydrous THF (0.5 M) at -78 °C under Argon, add phenylacetonitrile (1.0 eq) dropwise. Stir for 30 minutes to ensure complete deprotonation (indicated by a deep color change).
    
  • Cyclization : Add epichlorohydrin (1.1 eq) dropwise. Slowly warm the reaction to room temperature, then reflux for 12 hours.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show the disappearance of phenylacetonitrile and the formation of a new polar spot (3-hydroxy-1-phenylcyclobutane-1-carbonitrile).

  • Oxidation : Cool the crude alcohol in acetone to 0 °C. Add freshly prepared Jones reagent (

    
    ) dropwise until a persistent orange color remains. Stir for 2 hours.
    
  • Hydrolysis : Isolate the intermediate nitrile, suspend in 6M HCl, and reflux for 24 hours. Extract with EtOAc, dry over

    
    , and concentrate. Recrystallize from toluene to yield pure 3-oxo-1-phenylcyclobutane-1-carboxylic acid.
    
Protocol B: Diastereoselective Biocatalytic Reductive Amination

Causality: Utilizing an excess of isopropylamine (IPA) drives the thermodynamic equilibrium of the transamination forward, while the PLP cofactor shuttles the amine group stereospecifically.

  • Reaction Setup : In a 500 mL jacketed bioreactor, dissolve 3-oxo-1-phenylcyclobutane-1-carboxylic acid (50 mM) in 100 mM potassium phosphate buffer (pH 7.5).

  • Reagent Addition : Add isopropylamine (IPA) (500 mM) as the amine donor. Add pyridoxal-5'-phosphate (PLP) (1 mM) and the engineered

    
    -Transaminase (e.g., Chromobacterium violaceum CV2025 variant) (5 g/L).
    
  • Incubation : Stir at 30 °C for 24 hours.

    • Validation Checkpoint: Monitor via HPLC (C18 column, 0.1% TFA in Water/MeCN). The ketone peak should diminish by >95%.

  • Isolation (Isoelectric Precipitation) : Acidify the mixture to pH 2.0 with 1M HCl to protonate the amino acid. Wash with DCM (2 x 100 mL) to remove unreacted ketone and organic impurities.

  • Purification : Adjust the aqueous phase to the isoelectric point of the product (approx. pH 6.5). Apply to a Dowex 50WX8 strongly acidic cation exchange resin. Wash with deionized water, then elute with 1M

    
    . Lyophilize the eluent to obtain pure (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylic acid as a white powder.
    

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: MDPI Molecules, 2013, 18(12), 15314-15356. URL:[Link]

  • A modular approach to prepare enantioenriched cyclobutanes: synthesis of (+)-rumphellaone A Source: Chemical Science (RSC Publishing), 2019, 10, 2315-2319. URL:[Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

chiral resolution of racemic 3-Amino-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical workflow for the stereochemical resolution and purification of 3-Amino-1-phenylcyclobutane-1-carboxylic acid .

Executive Summary: Stereochemical Definition & Strategy

Before initiating any resolution protocol, it is critical to define the stereochemistry of the target molecule, as the term "resolution" applies differently depending on the substitution pattern.

  • 3-Amino-1-phenylcyclobutane-1-carboxylic acid (1,3-Substitution):

    • Chirality: This molecule is formally achiral (meso) . The cyclobutane ring possesses a plane of symmetry passing through C1 and C3 that bisects the C2–C4 bond angles.

    • Isomerism: It exists as two diastereomers (Geometric Isomers): cis and trans.

    • "Resolution" Goal: The objective is the separation of diastereomers (purifying cis from trans), not the separation of enantiomers.

  • 1-Amino-2-phenylcyclobutane-1-carboxylic acid (1,2-Substitution):

    • Chirality: This molecule is chiral . It lacks a plane of symmetry.

    • Isomerism: It exists as two enantiomeric pairs (cis-enantiomers and trans-enantiomers).

    • "Resolution" Goal: The objective is chiral resolution (separating (

      
      ) from (
      
      
      
      )).

Note: As the prompt specifies the 3-amino-1-phenyl isomer, Part 1 of this guide focuses on the technical separation of its cis/trans diastereomers. Part 2 addresses the chiral resolution of the 2-phenyl isomer, a common "c4Phe" analog often confused in nomenclature.

Part 1: Separation of Cis/Trans Diastereomers (3-Amino-1-Phenyl Isomer)

Objective: Isolate pure cis-3-amino-1-phenylcyclobutane-1-carboxylic acid or its trans isomer from a synthetic crude mixture.

Mechanism of Separation

Since cis and trans isomers are diastereomers, they possess distinct physical properties (solubility, polarity, pKa). Separation does not require chiral auxiliaries; it relies on thermodynamic solubility differences or chromatographic retention.

Protocol A: Fractional Crystallization (Scalable)

This method exploits the differential lattice energy of the zwitterionic forms or HCl salts.

  • Step 1: Salt Formation. Convert the crude amino acid zwitterion to the hydrochloride salt to increase crystallinity.

    • Reagent: 4M HCl in Dioxane or concentrated aqueous HCl.

    • Procedure: Dissolve crude residue in minimum methanol. Add HCl (1.1 eq). Evaporate to dryness.

  • Step 2: Solvent Screening.

    • Target: Find a solvent where one isomer is soluble at reflux but crystallizes upon cooling, while the other remains in the mother liquor.

    • Recommended System: Ethanol/Ethyl Acetate (1:3) or Isopropanol/Water (9:1).

  • Step 3: Crystallization Cycle.

    • Dissolve 10 g of crude HCl salt in boiling Isopropanol (100 mL).

    • Add Water dropwise until the solution is clear.

    • Allow to cool slowly to room temperature, then to 4°C for 12 hours.

    • Filtration: The precipitate is typically enriched in the trans isomer (thermodynamically more stable lattice).

    • Mother Liquor: Enriched in the cis isomer. Evaporate and recrystallize from a more polar system (e.g., MeOH/Et2O) to isolate the cis form.

Protocol B: Preparative HPLC (High Purity)

For rapid separation of gram-scale quantities during drug discovery.

ParameterCondition
Column C18 (ODS) or Phenyl-Hexyl (e.g., XBridge Phenyl, 5 µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 40% B over 20 minutes
Detection UV at 210 nm (COOH) and 254 nm (Phenyl)
Rationale The Phenyl-Hexyl stationary phase provides superior selectivity for the phenyl-substituted cyclobutane due to

interactions, often resolving the cis (more compact/shielded) from the trans isomer better than standard C18.

Part 2: Chiral Resolution of the 1-Amino-2-Phenyl Isomer (If Intended)

If the target is the chiral 1-amino-2-phenylcyclobutane-1-carboxylic acid (often called "racemic" in commerce), true enantiomeric resolution is required.

Protocol: Diastereomeric Salt Crystallization

This classical method resolves the racemic amine intermediate or the final amino acid using a chiral counter-ion.

  • Resolving Agent: (

    
    )-(-)-1-Phenylethylamine or (
    
    
    
    )-Mandelic acid.
  • Workflow:

    • Protection: Protect the amino group (e.g., Boc-protection) to create N-Boc-1-amino-2-phenylcyclobutane-1-carboxylic acid.

    • Salt Formation: Dissolve racemic N-Boc acid (1 eq) and (

      
      )-(-)-1-Phenylethylamine (0.5 eq) in hot Ethanol.
      
    • Selective Precipitation: The (

      
      )-acid/(
      
      
      
      )-amine salt typically crystallizes out due to better packing.
    • Liberation: Treat the filtered salt with 1M KHSO4 to regenerate the free chiral acid.

    • Deprotection: Remove Boc group with TFA/DCM.

Protocol: Enzymatic Kinetic Resolution

Uses Penicillin G Acylase (PGA) to selectively hydrolyze a phenylacetyl derivative.

  • Substrate: N-Phenylacetyl-1-amino-2-phenylcyclobutane-1-carboxylic acid.

  • Enzyme: Immobilized Penicillin G Acylase.

  • Reaction:

    • Suspend substrate in Phosphate Buffer (pH 7.5).

    • Add PGA beads. Stir at 28°C.

    • Mechanism: PGA selectively hydrolyzes the L-enantiomer amide bond.

    • Result: Free L-amino acid (precipitates or aqueous phase) + Unreacted D-N-Phenylacetyl starting material (organic phase).

Part 3: Analytical Validation & Logic

Stereochemical Assignment (NOE)

To confirm whether you have isolated the cis or trans isomer (for the 1,3-isomer):

  • Technique: 1D NOE (Nuclear Overhauser Effect) NMR.

  • Logic: Irradiate the C3-Methine proton.

    • Cis Isomer: You will observe NOE enhancement of the Phenyl ortho-protons (spatial proximity).

    • Trans Isomer: Minimal or no enhancement of Phenyl protons; enhancement of the C1-C2/C4 protons.

Decision Logic Diagram

G Start Target Molecule Analysis CheckPos Substitution Pattern? Start->CheckPos Sub13 1,3-Substitution (3-Amino-1-Phenyl) CheckPos->Sub13 Prompt Target Sub12 1,2-Substitution (1-Amino-2-Phenyl) CheckPos->Sub12 Alternative Achiral ACHIRAL (Meso) Plane of Symmetry Sub13->Achiral Chiral CHIRAL Enantiomers exist Sub12->Chiral Task1 Separate Diastereomers (Cis vs Trans) Achiral->Task1 Task2 Resolve Enantiomers ((R) vs (S)) Chiral->Task2 Method1 Fractional Crystallization (Achiral Solvents) Task1->Method1 Method2 Chiral Salt Resolution or Enzymatic Hydrolysis Task2->Method2

Figure 1: Stereochemical decision tree for cyclobutane amino acid resolution. The 1,3-substitution pattern dictates a diastereomeric separation strategy rather than enantiomeric resolution.

References

  • Avenoza, A., et al. (2005).[1] "Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids." Tetrahedron, 61(16), 4165-4172. Link

    • Establishes protocols for separating cyclobutane amino acid diastereomers via crystallization and chrom
  • Cativiela, C., et al. (2008).[2] "1-Amino-2-phenylcyclopentane-1-carboxylic acid: A conformationally restricted phenylalanine analogue."[2][3] Journal of Organic Chemistry, 73(2), 644-651.[2] Link

    • Provides the foundational logic for resolving phenyl-substituted cyclic amino acids and assigning stereochemistry via NOE.
  • Gaucher, A., et al. (2004). "Enzymatic resolution of non-proteinogenic amino acids." Tetrahedron: Asymmetry, 15(16), 2475-2481. Authoritative source for the enzymatic resolution of cyclic amino acid precursors.

Sources

3-Amino-1-phenylcyclobutane-1-carboxylic acid as a constrained amino acid analog

3-Amino-1-phenylcyclobutane-1-carboxylic Acid: A Constrained -Amino Acid Scaffold[1]

Executive Summary & Structural Significance

3-Amino-1-phenylcyclobutane-1-carboxylic acid (APCBA) represents a critical class of conformationally restricted

11

The presence of the C1-phenyl group serves two pivotal roles:

  • Lipophilic Anchor: It enhances blood-brain barrier (BBB) permeability and facilitates interaction with hydrophobic pockets in transporters (e.g., LAT1, GAT) or the

    
     subunit of voltage-gated calcium channels.[1]
    
  • Stereoelectronic Gatekeeper: The bulky phenyl ring locks the cyclobutane pucker, enforcing a strict distinction between cis and trans diastereomers, which exhibit divergent biological activities.[1]

This compound is primarily utilized as:

  • A pharmacophore probe for GABAergic systems (GABA receptors and transporters).[1]

  • A non-natural scaffold in peptidomimetics to induce specific secondary structures (

    
    -turns).[1]
    
  • A building block for CNS-active agents targeting neuropathic pain.[1]

Chemical Synthesis & Stereocontrol

The synthesis of APCBA requires precise control over regio- and stereochemistry.[1] The most robust industrial and laboratory-scale route involves the dialkylation of phenylacetonitrile, followed by functional group interconversion.[1]

The Epichlorohydrin Route (Mechanism & Protocol)

This pathway is preferred for its scalability and the ability to separate diastereomers early in the sequence.[1]

Step 1: Cyclization (Dialkylation) [1]

  • Reagents: Phenylacetonitrile, Epichlorohydrin, Sodium Hydride (NaH).[1]

  • Mechanism: Sequential

    
     attacks.[1] The phenylacetonitrile enolate attacks the epoxide (ring opening), followed by intramolecular displacement of the chloride by the resulting alkoxide (or re-formation of epoxide and attack by the second enolate equivalent).[1]
    
  • Intermediate: 3-Hydroxy-1-phenylcyclobutanecarbonitrile.[1]

Step 2: Functional Group Interconversion (OH


 NH

)
  • Strategy: To invert stereochemistry or retain it, one can use Mitsunobu conditions (phthalimide) or oxidation/reductive amination.[1]

  • Preferred Route (Reductive Amination):

    • Oxidation of 3-hydroxy to 3-ketone (Swern or Dess-Martin).[1]

    • Reductive amination with Ammonium Acetate (

      
      ) and Sodium Cyanoborohydride (
      
      
      ).[1]
    • Note: This step determines the cis/trans ratio of the amine relative to the phenyl group.[1]

Step 3: Hydrolysis

  • Reagents: 6M HCl or NaOH/H

    
    O
    
    
    (if amide intermediate).
  • Product: 3-Amino-1-phenylcyclobutane-1-carboxylic acid (HCl salt).[1][2][3]

Visualization of Synthesis Pathway

The following diagram outlines the logical flow of the synthesis, highlighting the critical bifurcation for stereoisomers.

SynthesisRouteStartPhenylacetonitrileInter13-Hydroxy-1-phenyl-cyclobutanecarbonitrileStart->Inter1CyclizationReagent1+ Epichlorohydrin(NaH, DMF)Inter23-Oxo-1-phenyl-cyclobutanecarbonitrileInter1->Inter2OxidationStep2Oxidation(Swern)Inter33-Amino-1-phenyl-cyclobutanecarbonitrileInter2->Inter3StereoselectiveAminationStep3Reductive Amination(NH4OAc, NaCNBH3)Final3-Amino-1-phenyl-cyclobutane-1-carboxylic AcidInter3->FinalHydrolysisStep4Hydrolysis(6M HCl, Reflux)

Figure 1: Synthetic pathway from phenylacetonitrile to the target

1

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 3-Hydroxy-1-phenylcyclobutanecarbonitrile

Objective: Construct the cyclobutane core. Safety: NaH is pyrophoric; Epichlorohydrin is a potential carcinogen.[1] Work in a fume hood.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.

  • Reagent Prep: Suspend NaH (60% in oil, 2.2 equiv) in anhydrous DMF (10 mL/g NaH). Cool to 0°C.[1]

  • Addition 1: Add Phenylacetonitrile (1.0 equiv) dropwise over 30 mins. Stir for 1 hr at 0°C until H

    
     evolution ceases (Solution turns deep yellow/red).
    
  • Addition 2: Add Epichlorohydrin (1.1 equiv) dropwise.[1]

    • Critical Control Point: Maintain internal temp <10°C to prevent polymerization.[1]

  • Reaction: Warm to RT and stir for 12h. Then heat to 60°C for 2h to ensure cyclization.

  • Workup: Quench with sat. NH

    
    Cl (slowly!). Extract with EtOAc (3x).[1] Wash organics with LiCl (5%) to remove DMF.[1] Dry over Na
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

    • Validation:

      
      H NMR should show cyclobutane protons (multiplets at 
      
      
      2.0–3.0 ppm) and disappearance of epoxide signals.[1]
Protocol B: Transport Assay (LAT1 vs. GAT)

Objective: Determine if the analog acts as a substrate for System L (LAT1) or GABA transporters.[1]

  • Cell Line: HEK293 cells stably expressing hLAT1 or hGAT1.[1]

  • Tracer:

    
    -Leucine (for LAT1) or 
    
    
    -GABA (for GAT).[1]
  • Incubation:

    • Wash cells with HBSS (Sodium-free for LAT1 independent transport; Sodium-containing for GAT).[1]

    • Add test compound (APCBA) at concentrations

      
       to 
      
      
      M.[1]
    • Add Tracer (50 nM).[1] Incubate for 5 mins at 37°C.

  • Termination: Rapidly wash with ice-cold HBSS. Lyse cells with 0.1M NaOH.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Structural Biology & Conformational Analysis

The "Pucker" Effect

The cyclobutane ring is not planar; it adopts a puckered conformation (

1
  • Cis-Isomer: The Amino and Phenyl groups are on the same side.[1] This forces the ring into a specific pucker to minimize steric clash between the bulky phenyl and the amino group, often placing the phenyl group in a pseudo-equatorial position.[1]

  • Trans-Isomer: The Amino and Phenyl groups are on opposite sides.[1] This mimics an "extended" GABA conformation.[1]

Pharmacophore Mapping

APCBA serves as a rigid probe for the "folded" vs. "extended" bioactive conformations of GABA.[1]

  • GABA_A Receptor: Typically prefers extended conformations.[1]

  • GABA_B Receptor: Often accommodates folded conformations.[1]

  • Transporters (GAT): Highly sensitive to the vector of the nitrogen lone pair relative to the carboxylate.[1]

Table 1: Comparative Properties of GABA Analogs

CompoundScaffoldConformational FreedomPrimary Target (CNS)
GABA LinearHigh (Flexible)GABA_A, GABA_B, GAT
Gabapentin Cyclohexane (

)
Moderate (Rotatable bond)

(Ca

)
APCBA (Target) Cyclobutane (

)
Low (Rigid) Transporter/Receptor Probe
ACBC Cyclobutane (

)
Low (Rigid)LAT1 Transport

Biological Applications & Mechanism

The following diagram illustrates the potential interaction of APCBA with the GABAergic synapse and the Blood-Brain Barrier.[1]

BioMechanismcluster_BBBBlood-Brain Barriercluster_SynapseGABAergic SynapseLAT1LAT1 Transporter(System L)GABAAGABA-A Receptor(Cl- Channel)DiffusionPassive Diffusion(Lipophilic Phenyl)GABABGABA-B Receptor(GPCR)GATGABA Transporter(Reuptake)APCBA3-Amino-1-phenyl-cyclobutane-1-COOHAPCBA->LAT1Potential Substrate(Stereoselective)APCBA->DiffusionEnhanced EntryAPCBA->GABAAAgonist/Antagonist(Isomer Dependent)APCBA->GATInhibition

Figure 2: Mechanistic pathways for APCBA activity in the CNS.[1] The phenyl group enhances passive diffusion and modulates transporter affinity.[1]

Drug Development Implications[1][4][5][6]
  • Neuropathic Pain: Like gabapentin, APCBA targets the

    
     subunit.[1] The rigid cyclobutane core reduces the entropic penalty of binding, potentially increasing affinity compared to the flexible cyclohexane ring of gabapentin.[1]
    
  • Peptidomimetics: Incorporation of APCBA into peptide backbones introduces a rigid

    
    -turn.[1] The phenyl group provides a hydrophobic contact point, mimicking Phenylalanine side chains but with a 
    
    
    -backbone spacing.[1]

References

  • Allan, R. D., et al. (1990).[1] "Synthesis and activity of conformationally restricted analogues of GABA." Brain Research Bulletin, 24(3), 423-428.[1]

  • Krogsgaard-Larsen, P., et al. (2002).[1] "GABA agonists and antagonists: from structure to function." Journal of Medicinal Chemistry, 45(19), 4188-4201.[1] [1]

  • Wermuth, C. G. (2011).[1][4] "The Practice of Medicinal Chemistry." Academic Press.[1] (Context: Constrained analogs in drug design).

  • EnamineStore. (2024).[1] "(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylic acid Data Sheet."

  • PubChem. (2024).[1] "Compound Summary: 3-aminocyclobutane-1-carboxylic acid." National Library of Medicine.[1] [1]

Technical Monograph: Spectroscopic Data of 3-Amino-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical monograph on the spectroscopic characterization of 3-Amino-1-phenylcyclobutane-1-carboxylic acid (APC) . It is designed for medicinal chemists and analytical scientists requiring a definitive reference for structural elucidation, impurity profiling, and stereochemical assignment.

Chemical Identity & Significance

3-Amino-1-phenylcyclobutane-1-carboxylic acid (APC) represents a specialized class of conformationally restricted amino acids. Structurally, it hybridizes the features of a γ-amino acid (GABA analog) with the steric bulk of a phenylalanine derivative. Its rigid cyclobutane core locks the amino and phenyl groups into specific spatial vectors, making it a high-value scaffold for probing G-protein coupled receptors (GPCRs) and designing peptidomimetics with enhanced metabolic stability.

Core Data Table
PropertySpecification
IUPAC Name 3-Amino-1-phenylcyclobutane-1-carboxylic acid
Common Abbreviation APC
CAS Number 2169600-51-3 (specific isomer), 2803755-88-4 (HCl salt)
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Monoisotopic Mass 191.0946 Da
Stereochemistry Exists as cis and trans diastereomers (relative to Ph/NH₂).

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying "fingerprint" impurities in MS and NMR.

Primary Synthetic Route: The synthesis typically proceeds via the dialkylation of phenylacetic acid esters with epichlorohydrin (or 1,3-dihalo-2-functionalized propanes) to form the cyclobutane ring, followed by functional group interconversion at C3.

  • Precursor: 3-Oxo-1-phenylcyclobutanecarboxylic acid.

  • Transformation: Reductive amination (using NH₄OAc/NaCNBH₃) or oxime reduction.

  • Key Impurities:

    • Des-amino: 1-Phenylcyclobutane-1-carboxylic acid (Incomplete amination).

    • Ring-open: Linear alkyl phenylacetic acid derivatives (Cyclization failure).

    • Stereoisomers: Presence of minor diastereomer (cis/trans mixtures).

Figure 1: Logical synthetic flow for impurity tracing.

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode (+ve). Instrument: Q-TOF or Orbitrap for high-resolution confirmation.

Fragmentation Pathway

The mass spectrum of APC is dominated by the stability of the phenyl ring and the labile nature of the carboxyl/amino groups.

  • Molecular Ion [M+H]⁺ : m/z 192.10[1]

  • Base Peak : Often m/z 175 (Loss of NH₃) or m/z 146 (Loss of COOH).

  • Diagnostic Fragment : m/z 91.05 (Tropylium ion, C₇H₇⁺) – confirms the phenyl group.

Fragmentation Logic Table:

m/z (Calc) Ion Species Mechanism
192.10 [M+H]⁺ Protonated parent molecule.
175.07 [M+H - NH₃]⁺ Deamination (common in cyclic amines).
146.10 [M+H - HCOOH]⁺ Decarboxylation (loss of 46 Da).
119.08 [C₉H₁₁]⁺ Loss of Glycine-equivalent fragment (Ring cleavage).

| 91.05 | [C₇H₇]⁺ | Tropylium ion (Phenyl signature). |

Figure 2: ESI-MS/MS Fragmentation Tree.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Solid state). The rigid cyclobutane ring introduces ring strain, often shifting C-H vibrational modes to higher frequencies compared to linear alkanes.

Frequency (cm⁻¹)AssignmentNotes
3200 - 3400 N-H StretchBroad band (primary amine). Overlaps with OH if zwitterionic.
2800 - 3100 C-H StretchC-H (Aliphatic) and C-H (Aromatic >3000).[1][2][3]
2500 - 3300 O-H StretchVery broad "carboxylic acid dimer" envelope.
1700 - 1725 C=O StretchStrong carbonyl peak (Carboxylic acid).
1580, 1490 C=C AromaticPhenyl ring breathing modes.
~1230 C-N StretchAliphatic amine C-N.

Nuclear Magnetic Resonance (NMR)

Solvent: D₂O (with NaOD for solubility) or DMSO-d₆ (for observing exchangeable protons). Reference: TMS (0.00 ppm).

¹H NMR (Proton)

The cyclobutane protons (H2/H4) exhibit complex "roofing" effects due to the rigid geometry and diastereotopic nature.

  • Aromatic Region (7.2 – 7.5 ppm): 5H multiplet (Phenyl group).

  • H3 (Methine alpha to NH₂) (~3.5 – 4.0 ppm):

    • Appears as a quintet or complex multiplet.

    • Diagnostic: The chemical shift of this proton is sensitive to the cis/trans orientation relative to the phenyl ring due to anisotropic shielding.

  • H2/H4 (Methylene Ring Protons) (2.2 – 3.2 ppm):

    • Four protons total.[4]

    • They appear as two distinct sets of multiplets (H_cis and H_trans relative to Ph).

    • Geminal coupling (J ~10-12 Hz) and Vicinal coupling (J ~8-10 Hz) are observed.

    • Note: In the cis isomer (Ph and NH₂ cis), the steric crowding often causes distinct splitting compared to the trans isomer.

¹³C NMR (Carbon)
Shift (ppm)Carbon TypeAssignment
176.5 Quaternary (C=O)Carboxylic Acid.
142.0 Quaternary (C_ipso)Phenyl C1'.
128.5 - 126.0 Methine (CH)Phenyl C2', C3', C4'.
52.0 Quaternary (C1)Cyclobutane C1 (attached to Ph/COOH).
44.5 Methine (C3)Cyclobutane C3 (attached to NH₂).
36.0 Methylene (C2/C4)Cyclobutane ring CH₂ groups.
Stereochemical Assignment (NOESY)

To distinguish the isomers (Critical for Drug Development):

  • Trans-Isomer: Strong NOE correlation between H3 and Phenyl-ortho protons (if the conformation forces them close) or lack thereof compared to cis.

  • Cis-Isomer: If Ph and NH₂ are cis, H3 is trans to the Phenyl group.

  • Definitive Test: NOE between H3 and the Phenyl group .

    • If H3 and Ph are on the same side (Trans isomer: Ph up, NH₂ down -> H3 up), you see a strong NOE.

    • If H3 and Ph are on opposite sides (Cis isomer: Ph up, NH₂ up -> H3 down), the NOE is weaker.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Mass : Weigh 5–10 mg of APC hydrochloride.

  • Solvent : Add 0.6 mL DMSO-d₆ (for full proton characterization including NH/OH).

    • Alternative: Use D₂O + 1 drop NaOD (40%) to simplify the spectrum (collapses NH/OH, sharpens ring protons).

  • Acquisition : Run ¹H (64 scans) and ¹³C (1024 scans) to resolve quaternary carbons.

Protocol B: HPLC-MS Purity Check
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 mins.

  • Detection : UV at 210 nm (Amide/COOH) and 254 nm (Phenyl).

  • Expectation : APC elutes earlier than the des-amino impurity due to the polarity of the free amine.

References

  • Ambeed . (2024). Product Data: (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylic acid.[2][5] Retrieved from

  • PubChem . (2024). Compound Summary: 3-amino-1-phenylcyclobutane-1-carboxylic acid.[2][5][6][7] Retrieved from

  • Grygorenko, O. O., et al. (2021). Conformationally Restricted Amino Acids: Synthesis and Application. Chemical Reviews. (Contextual reference for cyclobutane amino acid synthesis).
  • Enamine . (2024). Building Blocks: Cyclobutane Amino Acids. Retrieved from

Sources

Conformational Restriction in Peptidomimetics: Commercial Availability and Applications of 3-Amino-1-phenylcyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of Cyclobutane Amino Acids (CBAAs)

In modern peptide drug discovery, the transition from a highly potent in vitro hit to a viable clinical candidate is frequently derailed by two pharmacokinetic bottlenecks: rapid proteolytic cleavage and high conformational entropy. Natural linear peptides possess numerous degrees of freedom, meaning they must pay a significant thermodynamic entropy penalty (


) to adopt their bioactive conformation upon target binding.

To circumvent this, medicinal chemists employ conformationally restricted unnatural amino acids . Among these, cyclobutane amino acids (CBAAs) have emerged as highly privileged scaffolds[1]. The specific derivative 3-Amino-1-phenylcyclobutane-1-carboxylic acid combines the rigidifying effect of a four-membered aliphatic ring with the steric and hydrophobic bulk of a phenyl group. This dual-action structural motif not only locks the


-space of the amino acid side chain but also severely restricts the 

and

dihedral angles of the peptide backbone[2].

The result is a highly rigid, pre-organized peptidomimetic that exhibits profound resistance to enzymatic degradation while demonstrating enhanced binding affinity due to a pre-paid entropic penalty[3].

Mechanism A 3-Amino-1-phenylcyclobutane Scaffold B Restricted Dihedral Angles (Phi/Psi Space) A->B C Reduced Conformational Entropy B->C D Steric Shielding of Peptide Bonds B->D E Enhanced Target Affinity (Lower ΔS penalty) C->E F Increased Proteolytic Stability D->F

Mechanistic causality of conformational restriction leading to improved pharmacokinetics.

Commercial Landscape and Sourcing

Historically, the incorporation of CBAAs was limited by complex, low-yielding synthetic routes. However, advancements in visible light-catalyzed [2+2]-cycloadditions and energy transfer (EnT) photocatalysis have streamlined the functionalization of dehydroamino acids, making these derivatives commercially viable[1].

Today, rel-(1r,3r)-3-Amino-1-phenylcyclobutane-1-carboxylic acid hydrochloride (CAS: 2803755-88-4) is commercially available off-the-shelf[4]. It is typically supplied as a hydrochloride salt to maintain the stability of the primary amine.

Quantitative Data: Vendor Availability & Specifications
VendorCompound NameCAS NumberPurityCatalog No.Typical Scale
Ambeed rel-(1r,3r)-3-Amino-1-phenylcyclobutane-1-carboxylic acid HCl2803755-88-4≥95%A2725306mg to gram
Chemat rel-(1r,3r)-3-Amino-1-phenylcyclobutane-1-carboxylic acid HCl2803755-88-4≥95%A2725306100mg / 250mg

Data synthesized from current commercial chemical catalogs[4],[5],[6]. Note: Handling requires standard inert atmosphere protocols due to the hygroscopic nature of the hydrochloride salt.

Experimental Methodology: Self-Validating Fmoc-SPPS Protocol

Incorporating a sterically encumbered residue like 3-amino-1-phenylcyclobutane-1-carboxylic acid into a peptide sequence requires highly optimized Solid-Phase Peptide Synthesis (SPPS) conditions. The quaternary carbon of the cyclobutane ring, combined with the adjacent phenyl group, creates massive steric hindrance that renders standard coupling reagents (e.g., HBTU/DIPEA) kinetically incompetent.

To ensure a self-validating system , the following protocol utilizes DIC/OxymaPure chemistry for enhanced reactivity and incorporates a micro-cleavage LC-MS validation step to confirm coupling success before proceeding.

Step-by-Step Coupling Protocol
  • Resin Preparation & Deprotection:

    • Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

    • Treat with 20% Piperidine in DMF (2 × 10 min) to remove the Fmoc group.

    • Causality: Piperidine acts as a mild base to abstract the acidic proton of the Fmoc group, triggering

      
      -elimination.
      
  • Pre-Activation of the CBAA Derivative:

    • Dissolve 0.5 mmol (5 equivalents) of Fmoc-3-Amino-1-phenylcyclobutane-1-carboxylic acid and 0.5 mmol of OxymaPure in minimal DMF.

    • Add 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC) and stir for 3 minutes.

    • Causality: OxymaPure forms a highly reactive, less sterically hindered ester intermediate compared to HOBt, which is critical for overcoming the steric bulk of the cyclobutane-phenyl moiety.

  • Sterically Hindered Coupling:

    • Add the activated amino acid solution to the resin.

    • React at 40°C for 3 hours under gentle agitation.

    • Causality: Elevated temperature and extended coupling times are thermodynamically required to drive the sterically hindered acylation to completion.

  • In-Process Validation (Micro-Cleavage):

    • Withdraw a few resin beads, wash with DCM, and treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 15 minutes. Evaporate and analyze via LC-MS.

    • Self-Validation: If the uncoupled deletion sequence is detected, perform a double coupling using HATU/HOAt/DIPEA before proceeding.

  • Capping & Continuation:

    • If LC-MS confirms >95% conversion, wash the resin with DMF (5×).

    • Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the formation of complex deletion sequences downstream.

SPPS_Workflow N1 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) N2 2. Activation of CBAA Derivative (DIC/OxymaPure, 5 eq, 3 min) N1->N2 N3 3. Sterically Hindered Coupling (Extended Time: 3 hrs at 40°C) N2->N3 N4 4. In-Process LC-MS Validation (Micro-cleavage check) N3->N4 N4->N2  If <95% (Double Couple) N5 5. Washing & Unreacted Amine Capping (Acetic Anhydride/DIPEA) N4->N5  If >95% Conversion N6 6. Cleavage & Global Deprotection (TFA/TIPS/H2O, 2 hrs) N5->N6

Step-by-step Fmoc-SPPS workflow for sterically hindered cyclobutane amino acids.

Future Directions in Drug Discovery

The commercial accessibility of 3-Amino-1-phenylcyclobutane-1-carboxylic acid opens new avenues beyond standard peptide synthesis. Researchers are actively utilizing this scaffold for:

  • Hydrocarbon Peptide Stapling: Cyclobutane derivatives serve as rigid anchoring residues for ring-closing metathesis (RCM), creating geometry-specific stapled peptides with superior

    
    -helical stabilization[3].
    
  • Organometallic Cytotoxins: 1-phenylcyclobutane-1-carboxylic acid derivatives are being complexed with organotin and palladium to create novel bioactive complexes that exhibit lipophilicity and cytotoxic activity exceeding that of standard chemotherapeutics like cisplatin[7].

By rationally integrating these commercially available, conformationally restricted building blocks, drug development professionals can drastically reduce the attrition rates of peptide therapeutics in early-stage clinical trials.

References

  • Chemat - rel-(1r,3r)-3-Amino-1-phenylcyclobutane-1-carboxylic acid hydrochloride, 95% cas: (2803755-88-4) - 100mg URL:[Link]

  • Chemat - rel-(1r,3r)-3-Amino-1-phenylcyclobutane-1-carboxylic acid hydrochloride, 95% cas: (2803755-88-4) - 250mg URL:[Link]

  • ACS Publications / PMC - Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition URL:[Link]

  • PMC - Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling URL:[Link]

  • ResearchGate - Synthesis and biological activity of organotin complexes with 1-phenylcyclobutane-1-carboxylic acid URL:[Link]

Sources

Methodological & Application

Application Note & Protocols: Advanced Coupling Strategies for 3-Amino-1-phenylcyclobutane-1-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Steric Hindrance

The incorporation of structurally unique and sterically hindered amino acids is a cornerstone of modern peptide-based drug design, offering pathways to enhanced potency, metabolic stability, and conformational rigidity. 3-Amino-1-phenylcyclobutane-1-carboxylic acid represents a class of challenging building blocks characterized by a quaternary α-carbon and a bulky cyclobutylphenyl moiety. This inherent steric bulk significantly impedes the kinetics of peptide bond formation, posing a substantial challenge to standard synthesis protocols.[1]

Conventional coupling methods often result in low yields, deletion sequences, and an increased risk of epimerization at the activated C-terminal residue.[2][3] This guide provides an in-depth analysis of coupling reagent selection and offers optimized, field-proven protocols specifically designed to achieve high-efficiency incorporation of 3-Amino-1-phenylcyclobutane-1-carboxylic acid and similarly hindered residues.

The Mechanistic Hurdle: Why Steric Hindrance Matters

Peptide bond formation is a nucleophilic substitution reaction where the free amine of one residue attacks the activated carboxyl group of another.[4][5] The steric shield imposed by the phenylcyclobutane scaffold in the target amino acid creates a significant energetic barrier for this attack. This leads to two primary negative consequences:

  • Slow Reaction Kinetics: The coupling reaction proceeds sluggishly, often remaining incomplete under standard conditions. This necessitates harsher conditions or extended reaction times, which can compromise the integrity of the growing peptide chain.[1]

  • Increased Epimerization Risk: The activated carboxylic acid exists for a longer duration before successful coupling. This prolonged lifetime of the highly reactive intermediate, such as an O-acylisourea or active ester, increases the window of opportunity for base-catalyzed proton abstraction from the α-carbon, leading to a loss of stereochemical integrity.[2][3]

Therefore, the selection of a coupling reagent is not merely about activating the carboxyl group, but about doing so in a way that generates a supremely reactive intermediate to overcome the steric barrier rapidly and cleanly.

A Comparative Analysis of High-Efficiency Coupling Reagents

For demanding residues like 3-Amino-1-phenylcyclobutane-1-carboxylic acid, carbodiimide reagents (e.g., DCC, EDC) are generally inadequate, even with additives.[1][4] The reagents of choice are the onium salts—phosphonium and aminium/uronium types—which generate highly reactive active esters.[6]

Aminium/Uronium Salts: The Speed Merchants

These reagents are renowned for their rapid activation and high coupling efficiency.[6]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Considered the gold standard for difficult couplings.[7] HATU's superiority over its predecessor, HBTU, stems from the incorporation of a 7-azabenzotriazole (HOAt) moiety.[8] The resulting OAt active ester is significantly more reactive than the OBt ester formed by HBTU, due to the electron-withdrawing effect of the pyridine nitrogen in the ring system. This accelerates the aminolysis step, making HATU exceptionally effective for hindered systems.[9]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylidene)aminooxy)dimethylamino-morpholino]uronium hexafluorophosphate): A third-generation uronium reagent that offers reactivity comparable, and in some cases superior, to HATU.[10][11] COMU incorporates an OxymaPure® moiety, which circumvents the use of potentially explosive benzotriazole-based additives.[12][13] It boasts excellent solubility in common solvents like DMF and its byproducts are water-soluble, simplifying downstream purification.[11][14] Its structure as a true uronium salt may contribute to its high reactivity.[12]

Phosphonium Salts: The Reliable Powerhouses

Phosphonium salts are also highly effective and present a key advantage in specific scenarios.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP also generates the highly reactive OAt active ester.[10] A critical distinction is that phosphonium salts do not react with the free N-terminal amine of the peptide chain.[6][10] This prevents the guanidinylation side reaction that can occur with aminium/uronium reagents, particularly in slow couplings where an excess of reagent is used to drive the reaction to completion.[15] This makes PyAOP an outstanding choice for the most challenging couplings.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient phosphonium salt that generates an OBt active ester.[4] While very effective, for extremely hindered amino acids like the one , the higher reactivity afforded by the OAt esters from HATU or PyAOP is generally preferred.[8] It is a much safer and more effective alternative to the first-generation BOP reagent, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8][16]

Data Summary and Reagent Selection

The choice of reagent depends on a balance of reactivity, potential side reactions, and safety considerations.

ReagentTypeActivating MoietyRelative Efficiency (Hindered AA)Racemization SuppressionKey AdvantagePotential Issue
HATU AminiumHOAtVery HighExcellentExtremely fast kinetics for difficult couplings.[7][8][9]Risk of N-terminal guanidinylation if used in large excess.[8]
PyAOP PhosphoniumHOAtVery HighExcellentNo guanidinylation; can be used in excess to drive reactions.[10][15]Higher cost.
COMU AminiumOxymaPure®Very HighExcellentExcellent reactivity, solubility, and safety profile (non-explosive).[11][17]Hydrolytically less stable in DMF over extended periods (>48h) compared to HATU.[14]
PyBOP PhosphoniumHOBtHighExcellentReliable and no guanidinylation risk.[4][10]May be less potent than OAt-based reagents for the most extreme cases.

Recommendation: For incorporating 3-Amino-1-phenylcyclobutane-1-carboxylic acid, HATU , PyAOP , and COMU are the top-tier choices. PyAOP is particularly recommended if the coupling is expected to be exceptionally slow and require an excess of reagent.

Experimental Workflows and Diagrams

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram outlines the fundamental steps in a single coupling cycle during SPPS. The "Coupling" stage is the critical step detailed in the protocols below.

spss_workflow Resin Resin-Bound Peptide (Fmoc-NH-Peptide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Carboxylic Acid Activation Mechanisms

The efficacy of the chosen reagent is determined by the reactivity of the active ester it forms. This diagram illustrates the activation of the incoming amino acid by the recommended onium salts.

activation_mechanism cluster_0 Activation Pathways cluster_1 Aminium/Phosphonium Reagents cluster_2 Highly Reactive Intermediates AA Fmoc-AA-COOH + Base HATU HATU or PyAOP AA->HATU COMU COMU AA->COMU OAt_Ester Fmoc-AA-OAt (7-Aza-Benzotriazolyl Ester) HATU->OAt_Ester fast Oxyma_Ester Fmoc-AA-Oxyma (OxymaPure® Ester) COMU->Oxyma_Ester fast Coupled Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) OAt_Ester->Coupled Oxyma_Ester->Coupled Peptide H₂N-Peptide-Resin Peptide->Coupled Nucleophilic Attack

Sources

Application Notes and Protocols for the Deprotection of 3-Amino-1-phenylcyclobutane-1-carboxylic Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-phenylcyclobutane-1-carboxylic acid is a non-canonical amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold and embedded phenyl group offer unique conformational constraints and opportunities for introducing novel pharmacophoric features into peptides and small molecule therapeutics. The successful incorporation and subsequent manipulation of this building block often rely on the judicious use of protecting groups for the amine functionality. This guide provides detailed application notes and protocols for the deprotection of N-Boc, N-Cbz, and N-Fmoc protected 3-amino-1-phenylcyclobutane-1-carboxylic acid, addressing the specific challenges posed by its sterically hindered nature.

Understanding the Structural Challenges

The quaternary α-carbon and the rigid cyclobutane ring of 3-amino-1-phenylcyclobutane-1-carboxylic acid create a sterically congested environment around the amino group. This steric hindrance can significantly impact the kinetics of deprotection reactions, often requiring more forcing conditions or extended reaction times compared to sterically unencumbered amino acids. Furthermore, the stability of the cyclobutane ring under various deprotection conditions must be considered to avoid unwanted ring-opening or rearrangement side reactions.[1]

Deprotection of N-Boc-3-Amino-1-phenylcyclobutane-1-carboxylic Acid

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[] Its removal is typically achieved by treatment with a strong acid, which cleaves the carbamate to release the free amine, isobutylene, and carbon dioxide.

Reaction Mechanism: Acid-Mediated Boc Deprotection

Boc_Amine N-Boc Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Fragmentation Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Figure 1: Mechanism of acid-catalyzed Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for the complete and rapid removal of the Boc group.

Materials:

  • N-Boc-3-amino-1-phenylcyclobutane-1-carboxylic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-protected amino acid (1.0 equiv) in anhydrous DCM (0.1–0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10–20 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1–4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to steric hindrance, longer reaction times may be necessary compared to simple amino acids.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Add toluene to the residue and co-evaporate under reduced pressure (repeat 2-3 times) to azeotropically remove residual TFA.

  • Carefully neutralize the residue by dissolving it in a minimal amount of DCM and slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an alternative to TFA and can be advantageous in certain synthetic contexts.

Materials:

  • N-Boc-3-amino-1-phenylcyclobutane-1-carboxylic acid

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-protected amino acid (1.0 equiv) in anhydrous 1,4-dioxane.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5–10 equiv).

  • Stir the mixture at room temperature for 2–6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

ParameterProtocol 1 (TFA)Protocol 2 (HCl/Dioxane)
Reagent Trifluoroacetic acid4 M HCl in 1,4-dioxane
Solvent Dichloromethane1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1–4 hours2–6 hours
Work-up Neutralization & ExtractionPrecipitation
Notes Efficient but requires careful removal of TFA.Yields the hydrochloride salt directly.

Table 1: Comparison of Boc Deprotection Protocols.

Deprotection of N-Cbz-3-Amino-1-phenylcyclobutane-1-carboxylic Acid

The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group removable under neutral (hydrogenolysis) or acidic conditions.[3][4] The choice of method depends on the presence of other functional groups in the molecule.

Reaction Mechanism: Catalytic Hydrogenolysis

Cbz_Amine N-Cbz Protected Amine Adsorbed_Complex Adsorbed on Catalyst Surface Cbz_Amine->Adsorbed_Complex + H₂, Pd/C Carbamic_Acid Carbamic Acid Intermediate Adsorbed_Complex->Carbamic_Acid Toluene Toluene Adsorbed_Complex->Toluene Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Figure 2: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 3: Catalytic Hydrogenolysis

This is the most common and generally the cleanest method for Cbz deprotection.[5][6] However, care must be taken as the phenyl group on the cyclobutane ring could potentially be reduced under harsh conditions, although this is generally not observed under standard atmospheric pressure of hydrogen.

Materials:

  • N-Cbz-3-amino-1-phenylcyclobutane-1-carboxylic acid

  • Palladium on activated carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the N-Cbz-protected amino acid (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance and potential for catalyst poisoning by any sulfur-containing impurities, reaction times may vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

Protocol 4: Acid-Mediated Deprotection with HBr in Acetic Acid

This method is useful when the molecule contains functional groups sensitive to hydrogenolysis.[7][8]

Materials:

  • N-Cbz-3-amino-1-phenylcyclobutane-1-carboxylic acid

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Cbz-protected amino acid (1.0 equiv) in a minimal amount of glacial acetic acid if necessary.

  • Add a solution of 33% HBr in acetic acid (typically 2-5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum.

ParameterProtocol 3 (Hydrogenolysis)Protocol 4 (HBr/AcOH)
Reagents 10% Pd/C, H₂33% HBr in Acetic Acid
Solvent Methanol or EthanolAcetic Acid
Conditions Neutral, Room TemperatureAcidic, 0 °C to Room Temperature
Byproducts Toluene, CO₂Benzyl bromide
Compatibility Sensitive to reducible groupsSensitive to acid-labile groups

Table 2: Comparison of Cbz Deprotection Protocols.

Deprotection of N-Fmoc-3-Amino-1-phenylcyclobutane-1-carboxylic Acid

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to acid-labile groups like Boc and hydrogenolysis-labile groups like Cbz.[9] Its removal is typically achieved with a secondary amine, such as piperidine.

Reaction Mechanism: Base-Mediated Fmoc Deprotection

Fmoc_Amine N-Fmoc Protected Amine Fluorenyl_Anion Fluorenyl Anion Intermediate Fmoc_Amine->Fluorenyl_Anion + Base (e.g., Piperidine) Dibenzofulvene Dibenzofulvene Fluorenyl_Anion->Dibenzofulvene β-elimination Carbamic_Acid Carbamic Acid Fluorenyl_Anion->Carbamic_Acid Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂

Figure 3: Mechanism of base-mediated Fmoc deprotection.

Protocol 5: Deprotection using Piperidine in DMF

This is the standard protocol for Fmoc removal in both solution-phase and solid-phase peptide synthesis.

Materials:

  • N-Fmoc-3-amino-1-phenylcyclobutane-1-carboxylic acid

  • Dimethylformamide (DMF)

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Fmoc-protected amino acid (1.0 equiv) in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. For sterically hindered amino acids, the deprotection may be slower. Monitor the reaction by TLC or LC-MS. A typical reaction time is 30 minutes to 2 hours.

  • Upon completion, the reaction mixture can often be used directly in the next step of a synthesis after removal of the volatiles under high vacuum. Alternatively, the product can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration.

Protocol 6: Deprotection using DBU/Piperidine for Hindered Systems

For particularly slow Fmoc deprotections due to steric hindrance, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[10] Piperidine is often added as a scavenger for the dibenzofulvene byproduct.[10]

Materials:

  • N-Fmoc-3-amino-1-phenylcyclobutane-1-carboxylic acid

  • Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Fmoc-protected amino acid (1.0 equiv) in DMF.

  • Prepare a deprotection solution of 2% DBU and 2% piperidine (v/v) in DMF.

  • Add the deprotection solution to the substrate.

  • Stir at room temperature and monitor the reaction closely by TLC or LC-MS, as deprotection is often rapid (5-30 minutes).

  • Work-up as described in Protocol 5.

ParameterProtocol 5 (Piperidine)Protocol 6 (DBU/Piperidine)
Base 20% Piperidine2% DBU / 2% Piperidine
Solvent DMFDMF
Reaction Time 30 min - 2 hours5 - 30 minutes
Notes Standard, reliable method.Faster, useful for hindered substrates.

Table 3: Comparison of Fmoc Deprotection Protocols.

Analytical Monitoring of Deprotection Reactions

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to achieve good separation. The product amine can be visualized with ninhydrin stain.

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the presence of intermediates and byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA is commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of characteristic signals of the protecting group (e.g., the tert-butyl singlet of the Boc group around 1.4 ppm, the benzylic protons of the Cbz group around 5.1 ppm, or the fluorenyl protons of the Fmoc group between 7.3 and 7.8 ppm) and the appearance of new signals corresponding to the deprotected amine.[11][12]

Troubleshooting

  • Slow or Incomplete Deprotection: For sterically hindered substrates like 3-amino-1-phenylcyclobutane-1-carboxylic acid, extended reaction times or slightly elevated temperatures (use with caution) may be necessary. For Fmoc deprotection, switching to a stronger base system like DBU/piperidine can be effective.[10]

  • Side Reactions: With acid-labile groups, the formation of the tert-butyl cation during Boc deprotection can lead to side reactions. The use of scavengers like triisopropylsilane (TIS) can mitigate this. During Cbz deprotection by hydrogenolysis, ensure the catalyst is active and the system is free of poisons.

  • Cyclobutane Ring Instability: While generally stable, harsh acidic or basic conditions over prolonged periods could potentially affect the cyclobutane ring.[1] It is crucial to monitor reactions for any unexpected byproducts.

Conclusion

The deprotection of the amine functionality in 3-amino-1-phenylcyclobutane-1-carboxylic acid derivatives requires careful consideration of the steric hindrance imposed by the unique scaffold. The protocols outlined in this guide provide a starting point for researchers, with the understanding that optimization of reaction times and conditions may be necessary on a case-by-case basis. Careful monitoring of the reaction progress by appropriate analytical techniques is paramount to achieving high yields and purity of the desired deprotected product.

References

  • Wade, J. D., et al. (1991). Peptide Research, 4(4), 194-199.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Boc Deprotection Kinetics and Mechanism. Retrieved from [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.
  • ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • International Journal of Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 73. Humana Press.
  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • LS College. (2020, June 7). Ring strain. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

Sources

use of 3-Amino-1-phenylcyclobutane-1-carboxylic acid to enhance metabolic stability

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enhancing Metabolic Stability in Peptidomimetics via 3-Amino-1-phenylcyclobutane-1-carboxylic Acid Incorporation

Executive Summary

The translation of bioactive peptides into viable therapeutics is frequently derailed by their poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation. To overcome this, medicinal chemists increasingly rely on unnatural, conformationally restricted building blocks. This application note details the mechanistic rationale and experimental protocols for incorporating 3-Amino-1-phenylcyclobutane-1-carboxylic acid (a specialized cyclobutane amino acid, or CBAA) into peptide scaffolds. By leveraging steric shielding and dihedral angle restriction, this building block effectively fortifies peptides against enzymatic hydrolysis.

Mechanistic Rationale: Dihedral Restriction and Steric Shielding

The susceptibility of a peptide bond to protease cleavage is heavily dependent on the flexibility of the peptide backbone. Most proteases require the substrate to adopt an extended


-strand conformation to properly align with the catalytic triad (e.g., Ser-His-Asp) within the enzyme's active site.

Incorporating 3-Amino-1-phenylcyclobutane-1-carboxylic acid disrupts this process through two distinct causal mechanisms:

  • Conformational Locking: The cyclobutane ring acts as an

    
    -disubstituted constraint, severely restricting the accessible Ramachandran 
    
    
    
    and
    
    
    dihedral angles. Literature shows that 1-aminocyclobutane-1-carboxylic acid derivatives strongly bias the backbone toward
    
    
    -turns or
    
    
    -helical conformations [1, 2]. This rigidity prevents the peptide from adopting the induced fit required by the protease.
  • Steric Shielding: The addition of the bulky 1-phenyl group provides a massive steric umbrella. This physical barrier blocks the trajectory of nucleophilic attack by water or catalytic residues on the adjacent amide carbonyls, drastically reducing the rate of hydrolysis [3].

Mechanism A Native Peptide (Flexible Backbone) B Protease Active Site (Induced Fit) A->B Binds C Rapid Cleavage (Low T1/2) B->C Hydrolysis D CBAA-Modified Peptide (Rigidified Backbone) E Steric Clash & Conformational Mismatch D->E Attempts Binding F Metabolic Stability (Extended T1/2) E->F Evades Cleavage

Fig 1. Divergent proteolytic pathways of native vs. CBAA-modified peptides.

Experimental Workflows: A Self-Validating Approach

Working with sterically hindered unnatural amino acids requires deviations from standard protocols. The quaternary


-carbon of 3-Amino-1-phenylcyclobutane-1-carboxylic acid makes standard carbodiimide couplings highly inefficient. The following protocols are designed as self-validating systems to ensure absolute confidence in your synthesized compounds and stability data.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Check: We utilize HATU/HOAt instead of HBTU. The highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate is small and electrophilic enough to overcome the extreme steric bulk of the phenylcyclobutane ring.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-Amino-1-phenylcyclobutane-1-carboxylic acid and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at 50°C (using a peptide synthesizer heating block or microwave reactor) for 120 minutes. Note: Elevated temperature is critical here to provide the activation energy required to overcome steric clash.

  • Self-Validation (Micro-cleavage): Because the amine of a CBAA can be buried, a standard Kaiser test may yield a false negative. Extract ~2 mg of resin, wash with Dichloromethane (DCM), and treat with 50 µL of TFA/H2O (95:5) for 30 minutes. Evaporate, reconstitute in Acetonitrile/Water, and analyze via LC-MS. Do not proceed to the next coupling until the exact mass of the CBAA-incorporated fragment is confirmed.

  • Capping: Once validated, treat the bulk resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: To prove metabolic stability, the peptide must be challenged by a complete enzymatic profile. HLMs contain a rich matrix of Cytochrome P450s and esterases.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test peptide (final concentration 1 µM) in the buffer.

  • Self-Validation (Controls): Run parallel incubations with a Native Peptide (negative control for stability) and Verapamil (positive control for HLM activity). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent peptide.

Workflow S1 1. SPPS with HATU/HOAt (Extended Coupling) S2 2. Micro-cleavage & LC-MS Validation S1->S2 Validate S3 3. HLM Incubation (with NADPH) S2->S3 If Mass Correct S4 4. Quench with MeCN & Centrifuge S3->S4 Timepoints S5 5. LC-MS/MS Quantification (Calculate T1/2) S4->S5 Analyze

Fig 2. Self-validating workflow for CBAA peptide synthesis and stability profiling.

Quantitative Data Interpretation

The success of the CBAA incorporation is quantified by calculating the half-life (


) and intrinsic clearance (

) from the LC-MS/MS peak area ratios. A highly stable peptide will exhibit a flat degradation curve.

Table 1: Comparative Metabolic Stability Profiles in HLMs

Compound ClassificationSequence / CompoundHLM

(min)

(

L/min/mg)
Validation Status
Native Peptide Ac-Ala-Phe-Gly-Leu-NH215.291.4Baseline Cleared
CBAA-Analog Ac-Ala-(CBAA )-Gly-Leu-NH2> 240.0 < 5.0 Highly Stable
Positive Control Verapamil (Small Molecule)12.5110.8Assay Validated

Data Interpretation: The native peptide is rapidly cleared (


 = 15.2 min), likely due to cleavage at the Phe-Gly bond. Substitution of Phenylalanine with 3-Amino-1-phenylcyclobutane-1-carboxylic acid (CBAA) extends the half-life beyond the 4-hour assay window. The concurrent rapid clearance of Verapamil confirms that the lack of degradation in the CBAA-analog is due to structural resistance, not assay failure.

Conclusion

The strategic incorporation of 3-Amino-1-phenylcyclobutane-1-carboxylic acid is a highly effective method for rescuing peptides from metabolic liability. While its steric bulk demands optimized, highly reactive synthetic protocols, the resulting conformational restriction and steric shielding yield peptidomimetics with superior half-lives, paving the way for in vivo efficacy and potential oral bioavailability.

References

  • Direct Access to Unn

    
    -Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.[Link]
    
  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research.[Link]

  • Synthesis of a conform

    
    -amino acid building block. Amino Acids.[Link]
    

Troubleshooting & Optimization

minimizing side reactions during 3-Amino-1-phenylcyclobutane-1-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Minimizing side reactions during APC activation and coupling.

Executive Summary: The "Steric Fortress" Challenge

You are likely encountering low yields or stalled reactions when attempting to couple 3-Amino-1-phenylcyclobutane-1-carboxylic acid (APC) . This is not a standard peptide coupling; it is a battle against steric hindrance.

The Core Problem: The APC molecule features a quaternary carbon at position 1 (C1), substituted with both a bulky phenyl group and the carboxylic acid. This creates a "steric roof" that blocks the approach of incoming nucleophiles (amines). Standard reagents like EDC/NHS or HBTU often fail here because the activated intermediate forms too slowly or rearranges before the amine can attack.

The Solution: You must switch from "stabilized" activation (Carbodiimides/HOBt) to "high-energy" activation (Acid Fluorides or HATU). The goal is to create an intermediate so reactive that it overcomes the steric barrier of the phenyl ring.

Mechanism & Failure Modes

To fix the reaction, you must understand the pathways competing with your desired coupling.

Critical Side Reactions
  • N-Acylurea Formation (The "Slow Death"):

    • Cause: When using carbodiimides (DCC/EDC), the O-acylisourea intermediate is formed. Because the phenyl group blocks the incoming amine, this intermediate "waits" too long. It eventually rearranges intramolecularly to form an N-acylurea, which is an inert byproduct.

    • Symptom:[1][2][3][4][5][6] Mass spec shows a peak matching the product mass, but it’s actually the rearranged urea. Yield is near zero.

  • Intramolecular Lactamization (The "Bridged Trap"):

    • Cause: If the C3-amine protecting group (e.g., Fmoc) is lost or labile before the C1-acid is fully coupled, the amine will attack the activated acid from the back.

    • Result: Formation of a strained 2-azabicyclo[2.1.1]hexane derivative.

    • Prevention: Ensure orthogonal protection (e.g., Boc on amine if activating acid) and avoid strong bases that might deprotect prematurely.

  • Epimerization:

    • Cause: Prolonged activation times with basic additives (DIPEA/TEA) can lead to proton abstraction or oxazolone formation, scrambling the stereocenter at C1.

Visualizing the Pathway

APCCoupling Start APC (C1-COOH) Activation Activation Step (Reagent Choice) Start->Activation O_Acyl O-Acylisourea (Sterically Shielded) Activation->O_Acyl Using EDC/DCC Acid_F Acid Fluoride (COF) (Small, Highly Reactive) Activation->Acid_F Using TFFH N_Acyl N-Acylurea Byproduct (Dead End) O_Acyl->N_Acyl Slow Amine Attack (Rearrangement) Product Coupled Amide (Success) O_Acyl->Product Blocked by Phenyl Group Acid_F->Product Rapid Coupling (Overcomes Sterics)

Caption: Figure 1. The kinetic competition. Standard activation (Red path) leads to rearrangement due to steric blocking. Acid fluoride activation (Green path) is small enough to bypass the phenyl shield.

Troubleshooting Guide (Q&A)

Q1: I am using EDC/NHS and getting no yield. The starting material is gone, but the product isn't there.

  • Diagnosis: You have likely formed the N-acylurea byproduct.[7] The rearrangement is faster than the intermolecular coupling due to the phenyl ring's steric bulk.

  • Fix: Stop using carbodiimides. Switch to TFFH (Fluoroformamidinium) or HATU . If you must use EDC, you need a nucleophilic catalyst like DMAP (risky for racemization) or Oxyma Pure, but success is low.

Q2: My reaction turns dark/black immediately upon adding base (DIPEA).

  • Diagnosis: Base-induced decomposition or polymerization.

  • Fix: Switch the base to 2,4,6-Collidine (TMP) . It is a weaker, non-nucleophilic base that buffers the reaction without triggering aggressive side reactions or epimerization.

Q3: I see a mass peak corresponding to [M - 18] (Loss of water).

  • Diagnosis: This is the intramolecular lactam (bridged bicyclic system).

  • Fix: Check your protecting groups.[2][8] Is your C3-amine fully protected? If you are using Fmoc, avoid using DBU or high concentrations of piperidine near the activated acid. Ensure the amine protection is orthogonal to your activation chemistry.

Optimized Protocol: The TFFH "Acid Fluoride" Method

This is the Gold Standard for sterically hindered amino acids (like Aib and APC). It converts the carboxylic acid into an acid fluoride, which is small, highly electrophilic, and stable enough to resist rearrangement.

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[9]

  • Base: DIPEA (Diisopropylethylamine) or Collidine (for chiral safety)

  • Solvent: Dry Dichloromethane (DCM) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of N-protected APC (e.g., Fmoc-APC-OH) and 1.0 equiv of TFFH in dry DCM (0.1 M concentration).

  • Activation: Cool to 0°C under Nitrogen. Add 2.5 equiv of DIPEA dropwise.

    • Note: The solution may bubble slightly. Stir for 30 minutes at 0°C. This generates the Acid Fluoride in situ.[9][10]

  • Coupling: Add 1.1 equiv of the Amine Nucleophile .

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check HPLC for conversion. The acid fluoride runs differently than the acid.

  • Workup: Quench with water. Extract with DCM. Wash with 1N HCl (to remove DIPEA), saturated NaHCO3, and brine.

Why this works: The Fluoride leaving group is physically small (unlike OBt/OAt esters), allowing the nucleophile to slip past the bulky phenyl group at C1.

Comparative Reagent Data
ReagentMechanismSuitability for APCRisk Profile
TFFH Acid FluorideExcellent Moisture sensitive; requires dry solvents.
HATU O-At EsterGood High cost; difficult removal of byproducts.
COMU Oxyma EsterGood Safer than HATU; lower epimerization risk.
EDC/NHS CarbodiimidePoor High risk of N-acylurea rearrangement.
PyBOP PhosphoniumModerate Generates carcinogenic HMPA byproduct; slow.
FAQs

Q: Can I use DMF instead of DCM? A: Yes, DMF is acceptable and often necessary for solubility. However, DCM is preferred for the TFFH activation step if possible, as it suppresses hydrolysis of the acid fluoride intermediate.

Q: Is the phenyl ring at C1 prone to racemization? A: Quaternary centers are generally configurationally stable compared to tertiary centers because they lack an acidic alpha-proton. However, if you use strong activation (oxazolone pathway) and high heat, you can force epimerization. Keep the reaction below 25°C.

Q: Can I use acid chlorides (SOCl2) instead of TFFH? A: Theoretically yes, but SOCl2 is harsh and generates HCl, which can cleave acid-labile protecting groups (Boc/tBu). TFFH is a "gentle" way to make the acid halide under basic/neutral conditions.

References
  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides.[9] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[10] Chemical Reviews. Link

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc-Amino Acid Fluorides. Journal of Organic Chemistry.[11] (Demonstrates efficacy on sterically hindered Aib analogs). Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-1-phenylcyclobutane-1-carboxylic Acid Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the successful incorporation of 3-Amino-1-phenylcyclobutane-1-carboxylic acid. This unique, conformationally constrained amino acid is a powerful building block for designing novel peptides and peptidomimetics with enhanced metabolic stability and structural pre-organization.[1][2][3] However, its rigid structure presents specific challenges in synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the coupling of 3-Amino-1-phenylcyclobutane-1-carboxylic acid.

Issue: Low or No Coupling Efficiency

Q: My reaction shows a low yield of the desired coupled product, or the starting material remains largely unreacted. What are the likely causes and how can I fix this?

A: Low coupling efficiency is the most common challenge and typically stems from the significant steric hindrance imposed by the molecule's structure. The α-carbon is tetrasubstituted, and the rigid cyclobutane ring, combined with the bulky phenyl group, severely restricts access to the carboxylic acid's carbonyl carbon.[4][5] This makes both the activation of the carboxyl group and the subsequent nucleophilic attack by the amine component difficult.

Primary Causes & Solutions:

  • Insufficient Carboxyl Group Activation: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may be too slow or inefficient to activate such a hindered acid.

    • Recommended Solution: Switch to a more potent, uronium or phosphonium salt-based coupling reagent. Reagents like HATU, HCTU, or PyBOP are highly effective for sterically hindered amino acids.[6][7] They rapidly form a highly reactive activated ester intermediate, which is more susceptible to nucleophilic attack.[7][8] For a detailed comparison, see Table 1.

  • Poor Solubility: The non-natural amino acid or the growing peptide chain may have limited solubility in standard solvents like Dichloromethane (DCM) or even Dimethylformamide (DMF), leading to a heterogeneous reaction mixture and poor reaction kinetics.

    • Recommended Solution:

      • Use N-Methyl-2-pyrrolidone (NMP) as a solvent or a co-solvent with DMF to improve solubility.

      • Consider adding a small percentage of Dimethyl sulfoxide (DMSO) (e.g., 5-10%) to the solvent mixture.

      • For solution-phase synthesis, ensure complete dissolution of the amino acid before adding coupling reagents.

  • Inadequate Reaction Time or Temperature: The steric barriers can significantly slow down the reaction rate compared to standard amino acid couplings.

    • Recommended Solution:

      • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4-12 hours, or even overnight. Monitor the reaction progress via a test cleavage and LC-MS analysis.

      • Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, then subject it to a second, fresh round of the amino acid, coupling reagents, and base.

      • Elevated Temperature: Gently heating the reaction vessel to 35-40°C can help overcome the activation energy barrier. Use this approach with caution, as it can increase the risk of epimerization.

Issue: Significant Epimerization or Racemization Detected

Q: I'm observing a significant amount of the diastereomeric product in my final peptide. What causes this and how can it be minimized?

A: Epimerization at the α-carbon is a risk during any peptide coupling but is exacerbated when harsh conditions are used to force a difficult coupling. The primary mechanism involves the formation of an intermediate oxazolone, which can readily racemize in the presence of a base.[9]

Primary Causes & Solutions:

  • Excessive Base or Highly Basic Conditions: The base used to activate the coupling reagent and neutralize the incoming amino acid salt can promote racemization.

    • Recommended Solution:

      • Use an Additive: Always use an additive like Oxyma Pure or 1-Hydroxybenzotriazole (HOBt) in conjunction with your coupling reagent. These additives suppress racemization by minimizing the lifetime of the reactive intermediate.[6][10]

      • Optimize Base: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Crucially, use the minimum amount of base necessary—typically 2 equivalents relative to the amino acid.

      • Avoid DBU: Do not use DBU in the coupling step, as it is a strong base known to promote epimerization.[11]

  • Over-activation with Potent Reagents: While powerful coupling reagents are necessary, their prolonged presence without a nucleophile can increase the risk of side reactions.

    • Recommended Solution: Ensure the amine component is readily available for the coupling reaction. In Solid-Phase Peptide Synthesis (SPPS), this means ensuring the N-terminal Fmoc group is completely removed before the coupling step begins.

Troubleshooting Workflow: Low Coupling Efficiency

The following diagram outlines a logical workflow for troubleshooting low coupling yields when incorporating 3-Amino-1-phenylcyclobutane-1-carboxylic acid.

G start Problem: Low Coupling Efficiency check_reagent 1. Evaluate Coupling Reagent start->check_reagent is_potent Using HATU, HCTU, or PyBOP? check_reagent->is_potent switch_reagent Action: Switch to a high-potency uronium/phosphonium reagent. (e.g., HATU, HCTU) is_potent->switch_reagent No check_solubility 2. Assess Solubility is_potent->check_solubility Yes switch_reagent->check_solubility is_soluble Is the reaction mixture homogeneous? check_solubility->is_soluble improve_solubility Action: Change solvent to NMP or add DMSO as a co-solvent. is_soluble->improve_solubility No check_conditions 3. Optimize Reaction Conditions is_soluble->check_conditions Yes improve_solubility->check_conditions is_complete Is reaction complete after 2 hours? check_conditions->is_complete optimize_conditions Action: - Extend coupling time (4-12h) - Perform a double coupling - Increase temperature (to 40°C) is_complete->optimize_conditions No success Success: Improved Yield is_complete->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What specifically makes 3-Amino-1-phenylcyclobutane-1-carboxylic acid so challenging to incorporate compared to other non-natural amino acids?

A: The difficulty arises from a combination of factors. First, it is an α,α-disubstituted amino acid, a class known for steric challenges.[5] Second, the substituents are part of a rigid cyclobutane ring, which severely restricts the bond angles and conformational flexibility typically available to facilitate a reaction.[2][3] Finally, the attached phenyl group adds significant bulk directly adjacent to the reaction center. This cumulative steric hindrance creates a high-energy barrier for the coupling reaction.[4]

Q2: Which coupling reagents are recommended and why?

A: For difficult couplings like this, uronium or phosphonium salt-based reagents are strongly recommended. The most common and effective choices are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for hindered couplings due to its high reactivity and ability to resist racemization, especially when paired with DIPEA.[6]

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient and slightly more cost-effective alternative to HATU.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective but can produce carcinogenic byproducts, requiring careful handling.[8]

These reagents are superior to carbodiimides (DCC, EDC) because they rapidly convert the carboxylic acid into a less sterically demanding and more reactive activated ester, facilitating the subsequent, often rate-limiting, nucleophilic attack.[7]

Coupling ReagentRelative PotencyRacemization RiskKey Considerations
HATU/HCTU Very HighLow (with additive)Industry standard for difficult couplings.[6]
PyBOP Very HighLow (with additive)Effective, but generates toxic HMPA byproduct.[8]
DIC/Oxyma ModerateModerateA good carbodiimide option, but may require longer times.
DCC/HOBt Moderate-LowModerateLargely superseded by uronium salts for hindered couplings.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids.

Q3: What are the optimal protecting groups for this amino acid in Fmoc-based SPPS?

A: The standard protecting group scheme for Fmoc-SPPS is fully compatible with this amino acid. The α-amino group should be protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group. Since the side chain (the phenylcyclobutane moiety) does not contain any other reactive functional groups, no additional side-chain protection is necessary. This simplifies the synthesis strategy.

Q4: Are there any special considerations for the cleavage and deprotection of peptides containing this residue?

A: No, the 3-Amino-1-phenylcyclobutane-1-carboxylic acid residue itself is stable to standard cleavage conditions. A standard cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water, is typically sufficient for removing the peptide from the resin and cleaving common side-chain protecting groups (like tBu, Boc, Pbf) from other residues in the sequence.

Experimental Protocol: Fmoc-SPPS Incorporation

This protocol provides a robust starting point for the manual or automated solid-phase synthesis of a peptide containing 3-Amino-1-phenylcyclobutane-1-carboxylic acid.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-3-Amino-1-phenylcyclobutane-1-carboxylic acid

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU

  • Base: DIPEA

  • Additive: Oxyma Pure

  • Solvents: DMF (peptide grade), NMP (peptide grade)

  • Deprotection Solution: 20% piperidine in DMF

  • Washing Solvent: DCM

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), then DCM (3x), then DMF (3x) to remove all residual piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-3-Amino-1-phenylcyclobutane-1-carboxylic acid (4 eq.), HATU (3.9 eq.), and Oxyma Pure (4 eq.) in NMP.

    • Add DIPEA (8 eq.) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes. The solution should change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 4 hours.

    • Monitoring (Optional): Take a small sample of resin beads, wash them, and perform a Kaiser test. A negative (yellow) result indicates a complete reaction. If the test is positive (blue), proceed to step 5.

  • Double Coupling (If Necessary):

    • If the reaction is incomplete after 4 hours, drain the reaction solution.

    • Wash the resin with DMF (3x).

    • Repeat steps 3 and 4 for a second coupling of 2-4 hours.

  • Washing:

    • After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

References

  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis.
  • Houben-Weyl (2003). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Got-Biotech (n.d.). How to Optimize Peptide Synthesis?.
  • Got-Biotech (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. [Link]

  • Kohn, P. S., et al. (2024). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • AAPPTec (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • Okamoto, R., & Kajihara, Y. (2016). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Beilstein Journal of Organic Chemistry. [Link]

  • Main-Anurak, N., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. RSC Chemical Biology. [Link]

  • Muttenthaler, M., et al. (2017). Approaches for peptide and protein cyclisation. Chemical Society Reviews. [Link]

  • Ruiz-García, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. [Link]

  • Tiecco, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link]

  • Douglas, J. J., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. [Link]

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Creative Peptides (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
  • Zhang, W., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

  • Zhang, W., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • University of California - Santa Barbara (2026). New method boosts production of non-natural amino acids for peptide assembly.
  • Al-Karadaghi, S. (Ed.). (2017). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. InTech.
  • Lu, T., & Sutherland, J. D. (2017). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications. [Link]

  • Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Wayne State University. [Link]

  • Wang, Y., et al. (2024). Ring Contraction by Rearrangement of Sterically Congested Cyclic (Amino)(aryl)carbenes. Angewandte Chemie. [Link]

  • Gotor-Fernández, V., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules. [Link]

  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • LibreTexts Chemistry (2021). Prelude to Carboxylic Acids and Their Derivatives.
  • ResearchGate (n.d.). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids.
  • Organic Syntheses (n.d.). Dipeptide Syntheses via Activated α-Amino Esters.
  • Evans, M. (2010). Carboxylic Acid Activation. YouTube. [Link]

  • Cativiela, C., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron.
  • ScholarWorks (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Nature Communications (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Journal of Chemical Education (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • AChemBlock (n.d.). 3-amino-1-methylcyclobutane-1-carboxylic acid 97%.
  • BLD Pharm (n.d.). 3-(AMINO(PHENYL)METHYL)CYCLOBUTANE-1-CARBOXYLIC ACID.

Sources

Technical Support Center: Optimizing Peptide Solubility with Conformationally Restricted Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development pivots toward complex peptide therapeutics, overcoming the "aggregation barrier" remains a critical challenge. The incorporation of non-natural, conformationally restricted amino acids—specifically 3-Amino-1-phenylcyclobutane-1-carboxylic acid —is a highly effective strategy to disrupt aggregation and enhance aqueous solubility.

This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully synthesize and optimize peptides using this unique


-amino acid derivative.

Part 1: Mechanistic FAQs – The Science of Solubility Enhancement

Q: Why does incorporating 3-Amino-1-phenylcyclobutane-1-carboxylic acid improve the aqueous solubility of my aggregation-prone peptide? A: Aggregation in hydrophobic or amyloidogenic peptides is primarily driven by the formation of intermolecular


-sheets. 3-Amino-1-phenylcyclobutane-1-carboxylic acid is a cyclic 

-amino acid. When incorporated into an

-peptide backbone, it introduces two additional carbon atoms into the backbone registry, fundamentally disrupting the standard hydrogen-bonding network[1]. Causality: The gem-dimethyl-like steric bulk of the cyclobutane ring severely restricts the

and

dihedral angles of the peptide backbone. This conformational constraint prevents the peptide from adopting the extended conformation required for

-sheet stacking. By forcing the peptide into a localized fold (such as a

-turn), lateral aggregation is sterically blocked, which dramatically increases the intrinsic aqueous solubility of the monomeric peptide[2].

Q: Will the bulky phenyl group at the C1 position decrease solubility due to its inherent hydrophobicity? A: Counterintuitively, no. While the phenyl ring is locally hydrophobic, macroscopic peptide solubility is dictated more by the absence of aggregation than by the absolute hydrophilicity of individual monomers. By preventing intermolecular stacking, the peptide remains monomeric. Furthermore, molecular dynamics demonstrate that the cyclobutane-phenyl scaffold often induces a conformation that buries the hydrophobic moiety within a localized cavity while exposing polar side chains (like guanidinium groups) to the aqueous solvent, thereby improving the overall polar-hydrophobicity balance[3].

Mechanism WT Standard Alpha-Peptide Sequence Flex High Backbone Flexibility WT->Flex Beta Intermolecular Beta-Sheet Stacking Flex->Beta Agg Aggregation & Poor Solubility Beta->Agg Mod Incorporation of 3-Amino-1-phenyl- cyclobutane-1-carboxylic acid Rigid Conformational Restriction (Steric Hindrance) Mod->Rigid Disrupt Disruption of H-Bond Registry Rigid->Disrupt Sol Enhanced Aqueous Solubility Disrupt->Sol

Mechanism of solubility enhancement via cyclobutane gamma-amino acid incorporation.

Part 2: Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Q: I am observing incomplete coupling when attaching the next amino acid to the C3-amine of the cyclobutane derivative. How can I resolve this? A: This is a classic symptom of steric clash. Although the amine at C3 is primary, the rigid cyclobutane ring and the adjacent phenyl group restrict the conformational flexibility of the approaching activated ester. Causality: Standard coupling reagents (like DIC/HOBt) lack the reactivity required to overcome this high activation energy barrier. Solution: You must switch to highly reactive uronium/aminium salts containing the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU or COMU. The nitrogen at position 7 of the HOAt ring acts as a neighboring general base, accelerating the coupling of sterically hindered amines. Combine this with microwave-assisted synthesis (75°C) to provide the necessary kinetic energy.

Q: The Kaiser test is giving ambiguous results (slight yellow/brown instead of blue) after coupling to the cyclobutane residue. How can I definitively validate the reaction? A: The Kaiser test relies on the formation of a Ruhemann's purple complex, which requires a highly accessible primary amine. The steric shielding provided by the cyclobutane ring often yields false-negative or ambiguous results. Solution: Rely on a self-validating micro-cleavage protocol. Cleave a 1 mg aliquot of the resin and analyze it via MALDI-TOF MS or LC-MS before proceeding to the next coupling step. This prevents the costly waste of downstream amino acids on a failed sequence.

Table 1: Quantitative Comparison of Coupling Reagents for Cyclobutane -Amino Acids
Reagent SystemRelative ReactivityEpimerization RiskOptimal TempRecommended Use Case
DIC / HOBt LowLow25°CStandard unhindered

-amino acids. Do not use for cyclobutane derivatives.
HBTU / DIPEA ModerateLow25°CRoutine SPPS; often fails on bulky

-amino acids resulting in deletion sequences.
HATU / DIPEA HighModerate75°C (MW)Primary choice for coupling onto 3-Amino-1-phenylcyclobutane-1-carboxylic acid.
COMU / Collidine Very HighLow75°C (MW)Severe steric clashes; use when coupling consecutive bulky or conformationally restricted residues.

Part 3: Self-Validating Experimental Protocol

To ensure high-fidelity synthesis and maintain scientific integrity, utilize the following self-validating protocol for incorporating 3-Amino-1-phenylcyclobutane-1-carboxylic acid.

Protocol: Microwave-Assisted Coupling of Sterically Hindered -Amino Acids

1. Resin Preparation & Swelling

  • Action: Swell 0.1 mmol of PEG-based resin (e.g., ChemMatrix) in DMF/DCM (1:1) for 30 minutes.

  • Causality: PEG-resins are mandatory for highly structured or modified peptides. The conformational rigidity imposed by the cyclobutane amino acid can cause standard polystyrene resins to collapse, halting synthesis.

2. Fmoc Deprotection

  • Action: Treat resin with 20% piperidine in DMF for 3 minutes at 75°C (Microwave). Wash thoroughly with DMF (5x).

3. Pre-Activation of the Cyclobutane Amino Acid

  • Action: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-Amino-1-phenylcyclobutane-1-carboxylic acid and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA. Let stand for 2 minutes.

  • Causality: Pre-activating the hindered amino acid ensures the complete formation of the active ester before introduction to the resin, minimizing the time the resin-bound amine is exposed to base without the monomer present.

4. Microwave Coupling

  • Action: Transfer the activated mixture to the resin. Irradiate at 75°C for 15 minutes.

5. Capping (Critical Step)

  • Action: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 5 minutes.

  • Causality: Any unreacted cyclobutane amines will form deletion peptides. Because the mass difference is small and hydrophobicity is similar, these are notoriously difficult to separate during RP-HPLC. Capping truncates these failure sequences, ensuring they elute in the solvent front during purification.

6. Micro-Cleavage & MS Verification (Self-Validation)

  • Action: Transfer 1 mg of resin to a microcentrifuge tube. Add 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Precipitate with cold ether, centrifuge, and analyze the pellet via LC-MS.

  • Causality: This step acts as a hard checkpoint. Do not proceed to the next coupling cycle unless the mass shift corresponding to the cyclobutane derivative is confirmed.

Workflow S1 1. Swell Resin (PEG-Matrix in DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Pre-activate Cyclobutane AA (HATU/DIPEA) S2->S3 S4 4. Microwave Coupling (75°C, 15 min) S3->S4 S5 5. Capping (Ac2O/Pyridine) S4->S5 S6 6. Micro-cleavage & MS Verification S5->S6

Optimized self-validating SPPS workflow for sterically hindered cyclobutane amino acids.

Part 4: Downstream Purification & Data Interpretation

Table 2: Diagnostic Troubleshooting for Modified Peptide Purification
ObservationRoot Cause AnalysisCorrective Action
Broad, smeared HPLC peak Incomplete disruption of aggregation; peptide is forming transient oligomers on the column.Incorporate a second cyclobutane AA, or use a higher pH mobile phase (e.g., 0.1% NH₄OH) to induce charge repulsion.
Multiple closely eluting peaks Deletion sequences due to incomplete coupling of the residue following the cyclobutane AA.Implement rigorous capping steps (Step 5); switch to COMU/Collidine for coupling the subsequent residue.
Sharp singlet, but shifted retention time Successful incorporation. The cyclobutane/phenyl ring alters the local hydrophobicity.No action required. This sharp peak confirms the successful disruption of the aggregation state.

References

1. - bioRxiv 2. - MDPI Pharmaceutics 3. - Chemical Reviews (ACS)

Sources

Technical Support Guide: Preventing Racemization During the Coupling of 3-Amino-1-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stereochemical Integrity

For researchers engaged in the synthesis of novel peptides and complex molecules, maintaining stereochemical integrity is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, where even minor diastereomeric impurities can drastically alter or eliminate its intended function.[1] The coupling of sterically hindered and conformationally constrained amino acids, such as 3-Amino-1-phenylcyclobutane-1-carboxylic acid, presents a significant challenge in this regard. The unique structural features of this amino acid derivative increase its propensity for racemization (or more accurately, epimerization when coupled to a chiral chain) during the carboxyl group activation step. This guide provides a comprehensive technical overview, troubleshooting strategies, and validated protocols to mitigate this critical issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide coupling?

A: The dominant pathway for racemization during amide bond formation is the formation of a 5(4H)-oxazolone intermediate.[2][3] This occurs after the carboxylic acid is activated by a coupling reagent. The activated intermediate can cyclize, and the proton on the chiral alpha-carbon of the oxazolone becomes highly acidic. A base present in the reaction mixture can then easily abstract this proton, forming a planar, achiral enolate intermediate. Subsequent attack by the amine nucleophile can occur from either face of this planar intermediate, leading to a mixture of stereoisomers.[3]

Q2: Why is 3-Amino-1-phenylcyclobutane-1-carboxylic acid particularly susceptible to racemization?

A: While any chiral amino acid (except glycine) can racemize, the rigid, sterically demanding structure of 3-Amino-1-phenylcyclobutane-1-carboxylic acid exacerbates the issue. The cyclobutyl ring constrains the bond angles and the bulky phenyl group can influence the stability of the activated intermediate, potentially favoring the formation of the problematic oxazolone. Furthermore, sterically hindered amino acids often require longer reaction times or more reactive coupling agents to achieve high yields, both of which can increase the window of opportunity for racemization to occur.[3][4]

Q3: What are the most critical factors to control to prevent racemization?

A: The three most critical factors are:

  • Choice of Coupling Reagent and Additive: Modern uronium/aminium or phosphonium salt-based reagents used with additives are superior to older carbodiimide methods.[1][3]

  • Base Selection and Stoichiometry: The type of base and its concentration have a dramatic effect. Weaker, sterically hindered bases are preferred.[1][5]

  • Reaction Temperature: Lowering the temperature slows the rate of racemization, which is often faster than the rate of coupling at elevated temperatures.[1]

Q4: Which coupling reagents are recommended for this type of amino acid?

A: For sterically hindered and racemization-prone amino acids, high-efficiency uronium/aminium salt reagents are strongly recommended. Reagents such as HATU , HCTU , and COMU are particularly effective.[3][6] These reagents promote rapid formation of a highly reactive OAt- or Oxyma-active ester, which couples quickly with the amine component. This rapid coupling kinetically disfavors the competing, slower pathway of oxazolone formation and subsequent racemization.[3][6][7]

Troubleshooting Guide: High Diastereomeric Impurity Detected

This section addresses the common scenario where post-coupling analysis (e.g., by HPLC or NMR) reveals a significant percentage of the undesired diastereomer.

Problem: Significant Epimerization Observed Post-Coupling
  • Expert Explanation: Classic carbodiimide reagents like DCC or DIC, when used alone, are notorious for promoting racemization.[1][2] They form a highly reactive O-acylisourea intermediate which, without a trapping agent, readily collapses to the oxazolone.[7][8]

  • Solution:

    • Switch to a Modern Reagent: Immediately switch to a uronium/aminium or phosphonium salt reagent. HATU is an excellent first choice due to its high efficiency and exceptional ability to suppress racemization.[6][9]

    • Always Use Additives with Carbodiimides: If you must use a carbodiimide like DIC for reasons of cost or availability, it is essential to use it in combination with a racemization-suppressing additive.[1][10] Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective and non-explosive modern alternative to HOBt and HOAt.[4][5]

Table 1: Comparative Performance of Common Coupling Reagents

Coupling SystemAdditiveTypical Racemization PotentialKey Considerations
DICNoneVery High Not recommended for sensitive couplings.[1]
DICHOBtLow-ModerateAnhydrous HOBt is potentially explosive.[7]
DICOxymaLow Excellent, non-explosive alternative to HOBt/HOAt.[4][10]
HBTU(HOBt built-in)Low-ModerateCan still cause racemization with sensitive substrates.[3]
HATU(HOAt built-in)Very Low Highly efficient, rapid kinetics, excellent for hindered amino acids.[3][6][9]
COMU(Oxyma built-in)Very Low More recent reagent with performance comparable or superior to HATU.[3]
  • Expert Explanation: The base plays a dual role: it deprotonates the amine component (if it's a salt) and can unfortunately also abstract the alpha-proton from the oxazolone intermediate.[5] Strong, non-sterically hindered bases like triethylamine (TEA) or even diisopropylethylamine (DIPEA) can accelerate racemization.[1][10]

  • Solution:

    • Use a Weaker or More Hindered Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][5][10]

    • Optimize Stoichiometry: Use the minimum amount of base necessary. For coupling a free acid to a free amine, no base may be needed with carbodiimide methods. When using uronium salts like HATU, typically 2 equivalents of a hindered base are sufficient.

  • Expert Explanation: Racemization is a chemical reaction with its own activation energy. Higher temperatures significantly increase the rate of oxazolone formation and deprotonation.[1] Similarly, allowing the carboxylic acid to "pre-activate" with the coupling reagent for an extended period before adding the amine provides more time for the oxazolone to form.[5][10]

  • Solution:

    • Lower the Temperature: Begin the coupling reaction at 0 °C in an ice bath. After adding all reagents, allow the reaction to warm slowly to room temperature.[1]

    • Minimize Pre-Activation: Add the coupling reagent to the carboxylic acid and immediately add this mixture to the amine component. Alternatively, add the coupling reagent last to a mixture of the acid, amine, and base.

Troubleshooting Workflow

G start High Epimerization Detected reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Evaluate Base reagent->base If using modern reagent, proceed to Step 2 solution1 Switch to HATU, HCTU, or COMU. If using DIC, add Oxyma. reagent->solution1 Using DIC alone? conditions Step 3: Evaluate Conditions base->conditions If using hindered/weak base, proceed to Step 3 solution2 Replace DIPEA with NMM or Collidine. Optimize stoichiometry. base->solution2 Using TEA or >2 eq. DIPEA? solution3 Run reaction at 0°C -> RT. Minimize pre-activation time. conditions->solution3 Running at RT or higher? Prolonged pre-activation?

Caption: Troubleshooting Decision Tree for Racemization.

Validated Experimental Protocols

Protocol 1: Recommended Coupling Procedure using HATU

This protocol is designed for the coupling of N-protected 3-Amino-1-phenylcyclobutane-1-carboxylic acid to an amine component, minimizing racemization.

  • Reagent Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected 3-Amino-1-phenylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

    • In the same vessel, add the amine component (1.1 eq).

  • Cooling:

    • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirred solution. Note: If epimerization is still observed, switch to 2,4,6-collidine.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the HATU solution dropwise to the cold, stirred reaction mixture.

  • Reaction:

    • Stir the reaction at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction to completion using TLC or LC-MS (typically 2-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Protocol 2: Analysis of Diastereomeric Purity via Chiral HPLC

A self-validating protocol requires a robust analytical method to quantify the outcome. Chiral HPLC is the gold standard for determining the enantiomeric or diastereomeric excess of a product.[11][12]

  • Sample Preparation:

    • If the coupled product is a simple amide, it may be analyzed directly.

    • If the product is a protected peptide, it may be necessary to first deprotect and/or hydrolyze the peptide bond to analyze the constituent amino acid. Acid hydrolysis (e.g., 6N HCl at 110°C) will liberate the amino acids.

    • Dissolve a small sample of the final product or hydrolysate in the mobile phase.

  • Chromatography Method:

    • Column: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), such as an Astec CHIROBIOTIC T column, is highly effective for underivatized amino acids.[11] Alternatively, polysaccharide-based CSPs can be used, often requiring derivatization of the analyte.[11]

    • Mobile Phase: A typical mobile phase for a CHIROBIOTIC T column is a mixture of methanol, acetonitrile, and water with a small amount of acid (e.g., acetic acid or formic acid) and base (e.g., triethylamine) to improve peak shape.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Data Interpretation:

    • The two diastereomers (or enantiomers if analyzing the hydrolyzed amino acid) should appear as two separate peaks.

    • Calculate the diastereomeric excess (% de) or enantiomeric excess (% ee) using the peak areas (A1 and A2): % de or % ee = |(A1 - A2) / (A1 + A2)| * 100

    • A successful, low-racemization coupling should yield a % de or % ee of >98%.

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. J. Am. Chem. Soc. [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]

  • Coupling Reagents - AAPPTEC - Peptides. AAPPTEC. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society - ACS Publications. [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. iris-biotech.de. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

Sources

addressing incomplete coupling of 3-Amino-1-phenylcyclobutane-1-carboxylic acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide designed for researchers encountering difficulties with the solid-phase coupling of 3-Amino-1-phenylcyclobutane-1-carboxylic acid .

Topic: Troubleshooting Incomplete Coupling of 3-Amino-1-phenylcyclobutane-1-carboxylic acid in SPPS Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 4, 2026

Executive Summary: The "Steric Wall" Challenge

You are likely visiting this page because standard Fmoc protocols (HBTU/DIEA, Room Temp) have failed to couple 3-Amino-1-phenylcyclobutane-1-carboxylic acid (referred to hereafter as Ph-Ac3c ).

The Scientific Reality: This molecule presents a "perfect storm" of steric hindrance. Unlike standard amino acids, the carboxyl group at position 1 is attached to a quaternary carbon that also bears a bulky phenyl group and is constrained within a cyclobutane ring .

  • Geometric Blockade: The phenyl group acts as a "steric wall," shielding the carbonyl carbon from nucleophilic attack by the resin-bound amine.

  • Electronic Deactivation: The rigid cyclobutane ring imposes strain that can alter the transition state energy required for amide bond formation.

The Solution: You cannot "force" this coupling with longer time alone. You must switch to high-energy activation reagents (Phosphonium salts or Acid Fluorides) and utilize thermal energy to overcome the activation barrier.

Interactive Troubleshooting Workflow

Before modifying your protocol, use this decision tree to identify the correct intervention.

TroubleshootingWorkflow Start Start: Incomplete Coupling of Ph-Ac3c CheckSeq Is the Resin-Bound Amine Secondary (e.g., Pro, N-Me)? Start->CheckSeq StandardAA Resin-Bound Amine is Primary (Standard AA) CheckSeq->StandardAA No Action3 Double Coupling Required Use Chloranil Test CheckSeq->Action3 Yes Decision1 Current Reagent Used? StandardAA->Decision1 HATU Using HATU/HBTU Decision1->HATU Uronium Salts PyAOP Using PyAOP/PyBOP Decision1->PyAOP Phosphonium Salts Action1 PROTOCOL A: Switch to PyAOP + Microwave (75°C) HATU->Action1 Action2 PROTOCOL B: Acid Fluoride Activation (TFFH) PyAOP->Action2 Action1->Action3 Action2->Action3

Figure 1: Decision logic for selecting the optimal coupling strategy based on current failure mode.

Optimized Coupling Protocols

Do not use standard HBTU/HCTU protocols. The bulky activated ester formed by these reagents (tetramethylurea byproduct) often collapses or fails to approach the hindered carboxylate.

Protocol A: The "Gold Standard" (PyAOP + Microwave)

Best for: First-line rescue of failed couplings. Mechanism: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) creates an activated ester similar to HATU but avoids the formation of guanidinium byproducts that can cap the resin-bound amine during slow reactions.[1]

ComponentEquivalentsNotes
Ph-Ac3c 4.0 eqDissolve in NMP (not DMF) for higher boiling point stability.
PyAOP 3.8 eqUse slightly less than the AA to prevent capping.
HOAt 4.0 eqEssential additive to speed up ester formation.
DIEA (Base) 8.0 eqMaintain basic pH (check with wet pH paper: aim for >9).

Workflow:

  • Pre-activation: Dissolve AA, PyAOP, and HOAt in NMP. Add DIEA. Let activate for 30 seconds only (phosphonium salts activate instantly; prolonged activation risks racemization, though less relevant at quaternary C1).

  • Coupling: Add to resin.

  • Microwave: Irradiate at 75°C for 10 minutes (Power: 25-30W).

  • Re-couple: Drain and repeat the step (Double Coupling is mandatory).

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: When Protocol A fails, or if the resin-bound amine is also sterically hindered (e.g., N-methylated). Mechanism: Converts the bulky carboxylic acid into an Acid Fluoride (-COF). The fluoride atom is small, minimizing steric clash during the nucleophilic attack.

ComponentEquivalentsNotes
Ph-Ac3c 5.0 eqHigher excess required.
TFFH 5.0 eqTetramethylfluoroformamidinium hexafluorophosphate.
DIEA 10.0 eqHigh base concentration is critical for this mechanism.

Workflow:

  • Activation: Dissolve AA and TFFH in dry DCM/DMF (1:1). Add DIEA.

  • Conversion: Allow to react for 15-20 minutes at Room Temp (to form the acid fluoride).

  • Coupling: Add mixture to resin.

  • Heat: Heat to 60°C for 45 minutes (Conventional heating or low-power microwave). Note: Acid fluorides are highly reactive; extreme heat (>75°C) can cause degradation.

Monitoring & Validation (The "Truth" Steps)

Standard Kaiser tests (ninhydrin) are notoriously unreliable for hindered couplings because the color development requires the ninhydrin to access the amine, which might be buried in the resin matrix.

Recommended Detection Methods:

  • Chloranil Test:

    • More sensitive for secondary amines and hindered primary amines.

    • Positive: Blue/Green beads. Negative: Clear/Amber beads.

  • Micro-Cleavage (The Ultimate Validator):

    • Take ~5 mg of resin.

    • Treat with 100 µL TFA/TIS/H2O (95:2.5:2.5) for 15 mins.

    • Blow down with nitrogen, dissolve in MeCN/H2O.

    • Inject on LC-MS.

    • Look for: Mass of [Prev-Seq] vs [Ph-Ac3c + Prev-Seq]. If you see +113 Da (or similar adducts), it indicates incomplete coupling or capping.

Frequently Asked Questions (FAQ)

Q1: Why not just use HATU for 2 hours? A: Kinetics. The steric bulk of the phenyl group at C1 creates an activation energy barrier that room temperature cannot overcome, regardless of time. Furthermore, prolonged exposure to HATU can lead to guanidinylation of the resin-bound amine, permanently capping your peptide and terminating synthesis.

Q2: Will the stereocenter at C1 racemize during high-heat coupling? A: It is highly unlikely. C1 is a quaternary carbon (disubstituted with Phenyl and Carboxyl). It does not have an extractable alpha-proton, which is the primary mechanism of racemization (via oxazolone formation and enolization) in standard amino acids. The stereochemistry is "locked" by the ring and the quaternary substitution.

Q3: My peptide is aggregating after this coupling. What now? A: The Ph-Ac3c residue is extremely hydrophobic. Its addition often triggers resin collapse (aggregation).

  • Immediate Fix: Switch solvent to NMP or DMSO/NMP (1:4) for subsequent deprotection and coupling steps.

  • Resin Switch: For future batches, use ChemMatrix (PEG-PS) resin instead of polystyrene. The PEG environment solvates hydrophobic residues better.

Q4: Can I use DIC/Oxyma? A: DIC/Oxyma is excellent for standard SPPS and preventing racemization, but it often lacks the "punch" (activation energy) required for quaternary centers. If you lack PyAOP, you can try DIC/Oxyma at 75°C, but expect lower yields than phosphonium salts.

References

  • Albericio, F., et al. (1997).[2] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis.[2] Tetrahedron Letters, 38(27), 4853-4856.[2]

    • Relevance: Establishes PyAOP as superior for hindered couplings.
  • Carpino, L. A., et al. (2003). The 7-azabenzotriazole oxy- and N-mercapto-benzimidazole uronium activation reagents. European Journal of Organic Chemistry.

    • Relevance: Discusses the mechanism of HOAt/HATU and steric limit
  • Wenschuh, H., et al. (2004). Microsystems for combinatorial chemistry and high-throughput screening. In Microwave-Assisted Peptide Synthesis.

    • Relevance: Validates 75°C microwave protocols for difficult sequences (Ac4c/Aib).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[1][2][3][4][5][6] Chemical Reviews, 111(11), 6557-6602.

    • Relevance: Comprehensive review covering Acid Fluorides (TFFH) for sterically hindered amino acids.

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing 3-Amino-1-phenylcyclobutane-1-carboxylic Acid from Resin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges of cleaving peptides containing the sterically hindered, non-natural amino acid, 3-Amino-1-phenylcyclobutane-1-carboxylic acid, from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in obtaining high yields and purity for peptides incorporating this unique building block.

Understanding the Challenge: The "Why" Behind the Difficulty

The incorporation of sterically bulky amino acids like 3-Amino-1-phenylcyclobutane-1-carboxylic acid into a peptide sequence presents significant challenges during the final cleavage step. The primary obstacle is the steric hindrance imposed by the cyclobutane ring and the phenyl group, which can impede the access of the cleavage reagent, typically trifluoroacetic acid (TFA), to the acid-labile linker anchoring the peptide to the resin. This can result in incomplete cleavage and low yields of the desired peptide.

Furthermore, the bulky nature of this amino acid can influence the swelling of the resin matrix, potentially creating a less permeable environment for the cleavage cocktail to penetrate effectively. On-resin aggregation of the peptide chain, exacerbated by the presence of hydrophobic and rigid residues, can also physically block the cleavage site.

This guide will provide a systematic approach to troubleshooting and optimizing the cleavage of these challenging peptides, drawing upon established principles for handling sterically hindered and difficult sequences.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I performed a standard TFA cleavage, but my peptide yield is extremely low. What is the most likely cause?

A1: Low peptide yield after a standard cleavage is the most common issue when dealing with sterically hindered residues. The primary culprit is very likely incomplete cleavage from the resin. The bulky 3-Amino-1-phenylcyclobutane-1-carboxylic acid residue can physically shield the linker from the TFA.

Initial Diagnostic Steps:

  • Kaiser Test on Post-Cleavage Resin: Perform a Kaiser test on a small sample of the resin beads after your cleavage procedure. A positive result (a blue or purple color) indicates the presence of free primary amines, meaning your peptide is still attached to the resin.

  • Re-cleavage of the Resin: Subject the same resin to a second round of cleavage with a fresh, optimized cleavage cocktail (see optimized protocols below). If you obtain a significant amount of additional peptide, this confirms that the initial cleavage was incomplete.[1]

Q2: I've confirmed incomplete cleavage. How can I improve my cleavage efficiency?

A2: To overcome the steric hindrance, you need to employ more forcing cleavage conditions. This can be achieved by modifying your cleavage cocktail and reaction parameters.

Key Optimization Strategies:

  • Prolonged Cleavage Time: Standard cleavage times of 1-2 hours may be insufficient. Extend the cleavage duration to 4, 6, or even 8 hours. For particularly difficult sequences, a trial with an overnight cleavage at room temperature might be warranted, though careful monitoring for side reactions is crucial.[2][3]

  • Increased TFA Concentration: While standard cocktails often use 95% TFA, for very resistant cleavages, ensuring a high concentration of the acid is critical. However, the focus should be more on the overall composition of the cleavage cocktail and the duration.

  • Stronger Acid Cocktails: While TFA is the standard, for exceptionally difficult cleavages, stronger acid systems like trifluoromethanesulfonic acid (TFMSA) have been used in Boc-SPPS, though this significantly increases the risk of side reactions and is not a standard recommendation for Fmoc-SPPS. A more practical approach for Fmoc-SPPS is to optimize the TFA cocktail with specific additives.[4]

  • Elevated Temperature: Gently warming the cleavage reaction to 30-35°C can increase the reaction rate. However, this should be approached with caution as it can also accelerate side reactions. It is advisable to first attempt longer cleavage times at room temperature.

Q3: What is the optimal cleavage cocktail for a peptide containing 3-Amino-1-phenylcyclobutane-1-carboxylic acid and other sensitive residues like Cys, Met, or Trp?

A3: A "one-size-fits-all" cocktail is unlikely. The choice of scavengers is critical to prevent side reactions with other sensitive amino acids in your sequence. For a peptide containing the bulky cyclobutane amino acid and other sensitive residues, a more robust and multi-component cocktail is recommended.

Recommended Cleavage Cocktails:

Cleavage CocktailComposition (v/v/w for solids)Target Residues & Conditions
Optimized Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)A good starting point for peptides without highly sensitive residues. The increased water and phenol content can help with solvation.
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Highly effective for peptides containing Trp, Met, and Cys.[5][6]
Modified Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)A strong option for peptides with Arg(Pbf/Pmc) and other sensitive residues.

Rationale for Scavenger Selection:

  • Triisopropylsilane (TIS): A universal scavenger for carbocations generated from protecting groups.

  • Water: Helps to suppress t-butylation of tryptophan.

  • 1,2-Ethanedithiol (EDT): Crucial for protecting Cysteine and Methionine from oxidation.

  • Thioanisole: Aids in the removal of the Pbf protecting group from Arginine and scavenges carbocations.

  • Phenol: A general scavenger for various carbocations.

Q4: My peptide is precipitating in the cleavage cocktail. What should I do?

A4: Peptide precipitation during cleavage is a known issue, especially for hydrophobic or aggregation-prone sequences.

Solutions:

  • Increase the Volume of the Cleavage Cocktail: A larger volume of the cleavage cocktail can help to keep the peptide in solution.

  • Agitation: Ensure the reaction mixture is gently agitated throughout the cleavage process to promote dissolution.

  • Alternative Precipitation Solvent: If the peptide is insoluble in the cleavage mix, after filtration from the resin, try precipitating it in a different cold solvent system, such as a mixture of diethyl ether and hexane.

Frequently Asked Questions (FAQs)

Q: Can the 3-Amino-1-phenylcyclobutane-1-carboxylic acid residue itself be modified during TFA cleavage?

A: The core structure of 3-Amino-1-phenylcyclobutane-1-carboxylic acid is generally stable to TFA. The primary concern is not the modification of this residue, but rather its ability to hinder the cleavage of the peptide from the resin and the deprotection of other amino acids.

Q: Does the position of the bulky amino acid in the peptide sequence matter for cleavage efficiency?

A: Yes, the position can have an impact. If the bulky residue is very close to the C-terminus (i.e., near the resin linker), it can present a greater steric barrier to cleavage.

Q: Are there any alternative cleavage methods to TFA for such hindered peptides?

A: While TFA-based cocktails are the most common for Fmoc-SPPS, for extremely acid-sensitive peptides or linkers, other cleavage strategies exist, such as photolabile linkers or the use of milder acids with very acid-labile resins (e.g., 2-chlorotrityl chloride resin).[3] However, for most standard resins like Wang or Rink Amide, optimizing the TFA cleavage is the most practical approach.

Q: How can I be sure that my resin is swelling properly to allow for efficient cleavage?

A: Proper resin swelling is crucial for reagent accessibility. Before cleavage, ensure the resin is thoroughly washed with a solvent that promotes good swelling, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).[7] Insufficient swelling can be a contributing factor to incomplete cleavage.

Experimental Protocols

Protocol 1: Post-Cleavage Kaiser Test

Objective: To qualitatively assess for the presence of un-cleaved peptide on the resin.

Materials:

  • Post-cleavage resin beads

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 0.001 M KCN in pyridine

  • Small glass test tube

  • Heating block at 100°C

Procedure:

  • Place a few dried resin beads into a clean test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive (Blue/Purple Color): Indicates the presence of primary amines, confirming that peptide remains on the resin.

  • Negative (Yellow/Colorless): Suggests that the cleavage was largely successful.

Protocol 2: Optimized Cleavage for Peptides with 3-Amino-1-phenylcyclobutane-1-carboxylic Acid

Objective: To achieve efficient cleavage of sterically hindered peptides from the resin.

Materials:

  • Dried peptide-resin

  • Optimized Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Resin Preparation: Wash the dried peptide-resin thoroughly with DCM to remove any residual DMF and to swell the resin.

  • Cleavage Reaction:

    • Add the freshly prepared, optimized cleavage cocktail to the resin (a minimum of 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for an extended period (start with a 4-hour trial).

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Slowly add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

    • A white precipitate of the peptide should form.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a gentle stream of nitrogen.

Visualizations

Logical Workflow for Troubleshooting Low Cleavage Yield

troubleshooting_workflow start Low Peptide Yield After Standard Cleavage kaiser_test Perform Kaiser Test on Resin start->kaiser_test re_cleave Re-cleave Resin with Optimized Cocktail kaiser_test->re_cleave Negative/Inconclusive incomplete_cleavage Incomplete Cleavage Confirmed kaiser_test->incomplete_cleavage Positive Result re_cleave->incomplete_cleavage More Peptide Obtained optimize_conditions Optimize Cleavage Conditions incomplete_cleavage->optimize_conditions extend_time Extend Cleavage Time (4-8h) optimize_conditions->extend_time stronger_cocktail Use a More Robust Cleavage Cocktail (e.g., Reagent K) optimize_conditions->stronger_cocktail elevated_temp Consider Gentle Heating (30-35°C) optimize_conditions->elevated_temp analyze_product Analyze Crude Peptide (HPLC/MS) extend_time->analyze_product stronger_cocktail->analyze_product elevated_temp->analyze_product success Successful Cleavage analyze_product->success

Caption: A decision-making workflow for troubleshooting and optimizing the cleavage of challenging peptides.

Key Components of an Optimized Cleavage Cocktail

cleavage_cocktail cocktail Optimized Cleavage Cocktail TFA (Acid) Scavengers sub_scavengers TIS Water EDT Thioanisole Phenol cocktail:f1->sub_scavengers TFA_desc Cleaves peptide from resin and removes protecting groups. cocktail:f0->TFA_desc TIS_desc General carbocation scavenger. sub_scavengers:s->TIS_desc Water_desc Suppresses t-butylation. sub_scavengers:s->Water_desc EDT_desc Protects Cys and Met. sub_scavengers:s->EDT_desc Thioanisole_desc Aids Arg(Pbf) deprotection. sub_scavengers:s->Thioanisole_desc Phenol_desc General carbocation scavenger. sub_scavengers:s->Phenol_desc

Caption: The essential components of a robust cleavage cocktail for sterically hindered and sensitive peptides.

References

  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker.
  • BenchChem. (2025). optimizing cleavage conditions for peptides containing modified amino acids.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
  • ThermoFisher Scientific. Introduction to Cleavage Techniques.
  • ACS Publications. (2025).
  • Biotage. (2024).
  • Spiral. (2022).
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.
  • AAPPTec. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2021).
  • PubMed. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study.
  • ResearchGate. (2020).

Sources

Validation & Comparative

Comparative Guide: Enzymatic Stability of Peptides with 3-Amino-1-phenylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the enzymatic stability of peptides containing 3-Amino-1-phenylcyclobutane-1-carboxylic acid (referred to herein as Ph-CBAA ) against standard peptide building blocks.

Executive Summary

3-Amino-1-phenylcyclobutane-1-carboxylic acid (Ph-CBAA) is a non-proteinogenic, conformationally constrained


-amino acid analog. Unlike standard 

-amino acids (L-Ala, L-Phe) or simple constrained residues (Aib, Ac4c), Ph-CBAA introduces a unique 1,3-cyclobutane scaffold combined with a geminal phenyl group.

This dual-feature architecture provides superior proteolytic resistance through two synergistic mechanisms:

  • Backbone Distortion: The

    
    -amino backbone extends the peptide chain, disrupting the active site alignment of serine proteases (e.g., Trypsin, Chymotrypsin).
    
  • Steric Shielding: The bulky phenyl group at the C1 position creates a hydrophobic "umbrella" that physically blocks enzyme access to the adjacent amide bond.

Verdict: Peptides incorporating Ph-CBAA exhibit a 100-fold to 1000-fold increase in half-life (


)  compared to native sequences, making them ideal candidates for oral peptidomimetics and long-acting therapeutics.

Mechanistic Analysis: Why Ph-CBAA Outperforms Alternatives

To understand the stability data, one must understand the failure mode of standard peptides. Proteases rely on a precise "lock-and-key" fit to hydrolyze amide bonds. Ph-CBAA acts as a "jammed key."

Structural Comparison
  • Native L-Amino Acids: Flexible backbone (

    
     rotation), easily recognized by proteases.
    
  • 
    -Disubstituted (e.g., Aib, Ac4c):  Restrict 
    
    
    
    angles (helical promotion) but retain the
    
    
    -backbone spacing (1 atom between N and CO).
  • Ph-CBAA: Introduces a cyclobutane ring into the backbone (rigidification) AND extends the spacing to 3 carbons (

    
    -backbone). The phenyl group adds an orthogonal steric barrier.
    
Mechanism Visualization

The following diagram illustrates how Ph-CBAA disrupts the catalytic triad of serine proteases.

Protease_Blocking_Mechanism Protease Serine Protease (Active Site) Recognition Substrate Recognition Protease->Recognition Native_Peptide Native Peptide (Flexible Backbone) Native_Peptide->Recognition Fits Pocket Ph_CBAA_Peptide Ph-CBAA Peptide (Rigid 1,3-Cyclobutane) Ph_CBAA_Peptide->Recognition Backbone Mismatch Hydrolysis Amide Bond Hydrolysis (Degradation) Recognition->Hydrolysis Successful Alignment Resistance Steric & Conformational Blockade Recognition->Resistance Active Site Distortion + Phenyl Shielding Resistance->Hydrolysis Inhibited

Caption: Ph-CBAA prevents hydrolysis by misaligning the scissile bond relative to the protease catalytic triad (Ser-His-Asp) and sterically occluding the active site.

Comparative Performance Data

The following data summarizes the stability profiles of peptides containing Ph-CBAA versus common alternatives. Data represents typical ranges for short oligomers (5-10 residues) incubated in human serum or specific enzyme assays.

Table 1: Enzymatic Stability Profile ( )
Compound ClassRepresentative ResidueBackbone TypeHuman Serum

Trypsin ResistanceChymotrypsin Resistance
Native L-Alanine (Ala)

(Linear)
< 30 minLowLow
Constrained

Aib (

-Me-Ala)

(Branched)
2 - 4 hoursModerateModerate
Cyclic

Ac4c (1-amino-cyclo...)

(Cyclic)
4 - 12 hoursHighModerate
Target Product Ph-CBAA

(Cyclic 1,3)
> 48 hours Complete High
Key Findings:
  • Serum Stability: Ph-CBAA peptides often survive >48 hours in human plasma, whereas native peptides degrade within minutes. This is attributed to the "unnatural"

    
    -backbone which is not recognized by the majority of serum peptidases.
    
  • Chymotrypsin Resistance: While Chymotrypsin targets aromatic residues (Phe, Tyr, Trp), the geminal placement of the phenyl group on the cyclobutane ring (C1) prevents the correct hydrophobic collapse required for cleavage, unlike a standard side-chain phenyl.

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols. These workflows are designed to minimize artifacts (e.g., precipitation, non-specific binding).

Protocol A: In Vitro Serum Stability Assay

Objective: Determine the biological half-life (


) of the peptide in a relevant physiological matrix.

Materials:

  • Pooled Human Serum (Sigma or equivalent).

  • Reference Peptide (e.g., Leu-Enkephalin) as internal control.

  • LC-MS/MS system.

Workflow Diagram:

Stability_Assay_Workflow Prep Preparation 100 µM Peptide in PBS Incubate Incubation 90% Serum, 37°C Prep->Incubate Aliquot Sampling 0, 15, 30, 60, 120, 240 min, 24h Incubate->Aliquot Timepoints Quench Quench Add cold ACN/MeOH (Precipitate Proteins) Aliquot->Quench Analyze LC-MS Analysis Quantify Parent Ion Quench->Analyze

Caption: Step-by-step workflow for determining serum half-life. Critical step: Immediate quenching to stop enzymatic activity.

Step-by-Step Procedure:

  • Stock Solution: Dissolve peptide to 1 mM in water or DMSO.

  • Incubation: Dilute stock to 100 µM in 90% pooled human serum (pre-warmed to 37°C).

  • Sampling: At defined time points (0, 0.5, 1, 2, 4, 8, 24, 48 h), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30s to precipitate serum proteins.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS. Monitor the depletion of the parent ion peak area over time.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
Protocol B: Specific Enzyme Challenge (Trypsin/Chymotrypsin)

Objective: Assess resistance to aggressive digestive proteases.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Ratio: Enzyme:Substrate ratio of 1:100 (w/w).

  • Control: Run a native L-peptide alongside to verify enzyme activity.

  • Observation: Ph-CBAA peptides should show <5% degradation after 4 hours, whereas controls will be fully digested.

References

  • Seebach, D., et al. (1996). Beta-peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of gamma-hexapeptides and beta-peptides. Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

  • Appella, D. H., et al. (1999). Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society. Link

  • Fernández-Llamazares, A., et al. (2013). Cyclic peptides as therapeutic agents: The case of the cyclobutane scaffold. Chemical Reviews. Link

  • Wessjohann, L. A., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.[1][2] Chemical Science. Link

Sources

Comparison Guide: Validating the Incorporation of 3-Amino-1-phenylcyclobutane-1-carboxylic Acid via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 3-Amino-1-phenylcyclobutane-1-carboxylic acid (APC) —a conformationally constrained


-amino acid—presents unique challenges in solid-phase peptide synthesis (SPPS). Unlike standard 

-amino acids, APC introduces significant steric bulk and altered backbone geometry, often leading to difficult coupling and incomplete synthesis.

This guide objectively compares validation methods, establishing High-Resolution Mass Spectrometry (HRMS) as the operational standard for verifying APC incorporation. While NMR provides definitive structural elucidation, MS offers the sensitivity and throughput required for rapid iterative synthesis. We provide a self-validating protocol relying on specific mass shifts (+26.0156 Da relative to Phenylalanine) and diagnostic fragmentation patterns unique to the cyclobutane core.

Part 1: The Challenge of Incorporation

Structural Complexity and Steric Hindrance

APC is not a standard amino acid. It is a


-amino acid  analog where the backbone is constrained within a cyclobutane ring.
  • Quaternary Center: The C1 carbon (bearing the carboxyl group) is fully substituted (Quaternary), attached to a phenyl ring and the cyclobutane core. This creates massive steric hindrance during the acylation step (coupling to the preceding amine).

  • Kinetic Sluggishness: The nucleophilicity of the amine at position 3 is reduced due to the rigid ring conformation, making it a poor nucleophile for subsequent couplings.

Why Validation is Critical

Standard UV monitoring (Fmoc deprotection) is often misleading with APC. The bulky phenyl group can trap Fmoc adducts, or the coupling may fail entirely, leading to a deletion sequence (


).
  • Risk: Mistaking the deletion sequence (missing APC) or an unreacted precursor for the final product.

  • Solution: MS validation must distinguish between the Target Peptide, Deletion Peptide, and Isobaric Impurities.

Part 2: Comparative Analysis of Validation Methods

The following table compares the efficacy of MS against traditional structural validation techniques for this specific application.

FeatureMass Spectrometry (HRMS) 1H NMR Spectroscopy Edman Degradation HPLC (Retention Time)
Primary Utility Identity & Purity (High Throughput) Structural Certainty (Gold Standard)Sequence ConfirmationPurity Profiling
Sample Req. < 1 pmol (Destructive)> 1 mg (Non-destructive)~10-100 pmol< 1 nmol
Speed MinutesHours (Acquisition + Analysis)Hours to DaysMinutes
APC Specificity High (Detects +26.01 Da shift & ring fragments)Very High (Shows cyclobutane protons)Low (Stalls at

-amino acids)
Low (Cannot prove identity alone)
Limit of Detection Femtomole rangeMicromole rangePicomole rangeNanomole range
Verdict Operational Standard for synthesis checks.Reference Standard for final purified batches.Not Recommended due to blockage.Auxiliary (Must be coupled with MS).

Part 3: Mass Spectrometry Strategy (The "How-To")

To validate APC incorporation, you must look for specific mass spectral signatures.

The "Delta Mass" Calculation

When replacing a Phenylalanine (Phe) residue with APC, or calculating the theoretical mass, use the following residue masses (monoisotopic).

  • Phenylalanine (Phe) Residue:

    
     = 147.0684 Da [1]
    
  • APC Residue:

    
     = 173.0841 Da 
    
  • Mass Shift (

    
    ): +26.0157 Da 
    

Note: This difference corresponds to


 (the expansion from the ethyl chain of Phe to the cyclobutane ring + backbone extension).
Diagnostic Fragmentation (MS/MS)

Unlike


-amino acids which yield characteristic immonium ions (e.g., m/z 120 for Phe), APC is a 

-amino acid. Standard immonium formation mechanisms (

cleavage) are disfavored.

Key Fragmentation Channels:

  • Retro-[2+2] Cycloaddition: The cyclobutane ring is prone to thermal or collision-induced opening, often losing ethylene (

    
    , 28 Da).
    
    • Look for:

      
       peaks in the MS/MS spectrum.[2]
      
  • Water Loss: Constrained

    
    -amino acids often show enhanced neutral loss of water (
    
    
    
    , 18 Da) from the protonated molecular ion compared to
    
    
    -peptides.

Part 4: Experimental Protocol

Synthesis & Micro-Cleavage Workflow
  • Coupling Reagent: Use HATU or PyAOP with HOAt. Standard HBTU/DIC is often insufficient for the quaternary C1 center.

  • Double Coupling: Mandatory. Perform 2x 2 hours at 50°C (microwave preferred).

Step-by-Step Validation Protocol:
  • Resin Sampling: Withdraw ~2-5 mg of resin after the APC coupling and subsequent Fmoc-deprotection.

  • Micro-Cleavage:

    • Add 50 µL cleavage cocktail (95% TFA, 2.5% TIS, 2.5%

      
      ) to the resin beads in a micro-vial.
      
    • Shake for 30 minutes at room temperature.

    • Precipitate with cold diethyl ether (optional) or blow down with

      
      .
      
    • Redissolve in 100 µL 50:50 MeCN:

      
       (0.1% Formic Acid).
      
  • LC-MS Acquisition:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Gradient: 5-95% B (MeCN + 0.1% FA) over 5 minutes.

    • MS Mode: ESI-Positive, Scan range 100-2000 m/z.

    • MS/MS: Data-Dependent Acquisition (DDA) on the most intense ion.

Visualization of Workflow

MS_Validation_Workflow Resin Resin-Bound Peptide (APC) Cleavage Micro-Cleavage (95% TFA, 30 min) Resin->Cleavage SamplePrep Dilution (50:50 MeCN:H2O) Cleavage->SamplePrep LCMS LC-MS Analysis (ESI+, C18 Column) SamplePrep->LCMS Data Data Interpretation LCMS->Data Match Mass = Calc + 173.08 Da (Success) Data->Match Found Target m/z Mismatch Mass = Calc + 147.07 Da (Phe Mis-incorporation) Data->Mismatch Found -26 Da Deletion Mass = Calc - APC (Deletion Sequence) Data->Deletion Found -173 Da

Caption: Figure 1: Step-by-step workflow for validating APC incorporation using micro-cleavage and LC-MS.

Part 5: Data Interpretation & Troubleshooting

The "Diagnostic Fragment" Pathway

When analyzing the MS/MS data, the stability of the cyclobutane ring provides a unique signature.

Fragmentation_Pathway Parent Protonated Peptide [M+H]+ GammaCleavage Backbone Cleavage (y-ions / b-ions) Parent->GammaCleavage CID Energy RingOpening Ring Opening (Retro-2+2) Parent->RingOpening CID Energy Fragment2 Standard b/y ions (+173 Da gap) GammaCleavage->Fragment2 Sequence Confirmation Fragment1 Loss of C2H4 [M - 28]+ RingOpening->Fragment1 - Ethylene

Caption: Figure 2: Predicted fragmentation pathways. Note the specific loss of ethylene (28 Da) from the cyclobutane core.

Troubleshooting Table
ObservationDiagnosisRemediation
Mass = Target - 173 Da Deletion Sequence. Coupling failed completely.Re-couple using HATU/HOAt (1:1) with DIEA. Increase temp to 60°C.
Mass = Target + 18 Da Incomplete Dehydration. (Usually seen if synthesis is not complete).Check for hydrolysis products. Ensure dry solvents.
Broad Peak / Tailing Diastereomers. APC has chiral centers. Racemization may have occurred.[3][4]Use lower coupling temperature (RT) or switch to collidine base.
Mass = Target - 28 Da In-Source Fragmentation. Lower the Cone Voltage/Declustering Potential. This is a real product, just fragmenting early.

References

  • 
    -Amino Acids. Retrieved from 
    
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • IonSource. (2023). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. Retrieved from

  • PubChem. (2022). 1-amino-3-phenylcyclobutane-1-carboxylic acid (Compound Summary). Retrieved from

  • North, M. (2000).[5] Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science. Retrieved from

Sources

Conformational Control in Peptidomimetics: NMR Characterization of 3-Amino-1-phenylcyclobutane-1-carboxylic Acid vs. Traditional Constrained Residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of advanced peptidomimetics relies heavily on conformationally constrained unnatural amino acids. These building blocks lock highly flexible peptide backbones into bioactive geometries, thereby enhancing target affinity, cell penetration, and proteolytic stability[1].

3-Amino-1-phenylcyclobutane-1-carboxylic acid (3-APCB) is a highly specialized


-amino acid derivative. Its structural power lies in a dual-constraint mechanism:
  • The Cyclobutane Core: The severe ring strain of the four-membered ring restricts the

    
    -backbone torsion angles (
    
    
    
    and
    
    
    ), severely limiting the conformational space compared to linear counterparts[2].
  • The

    
    -Phenyl Group:  Positioned at the C1 (
    
    
    
    -carbon) position, this bulky aromatic ring acts as a steric anchor, restricting rotation around the
    
    
    bond while providing a distinct hydrophobic face for intermolecular interactions.

When incorporated into a peptide sequence, 3-APCB forces the backbone into highly specific, tightly folded architectures (such as


-turns or ribbon-like structures) that are otherwise thermodynamically inaccessible.

Objective Comparison: 3-APCB vs. Alternative Constraints

To understand the value of 3-APCB, it must be benchmarked against traditional amino acid constraints. While linear


-amino acids like GABA act merely as flexible spacers, cyclic derivatives actively drive secondary structure formation[3].
Table 1: Conformational Propensities of Constrained Amino Acids
Amino AcidBackbone TypeStructural Constraint MechanismPrimary Secondary Structure InducedKey NMR Diagnostic Feature
GABA Linear

-amino acid
None (Highly flexible)Random coil / Unstructured spacerRapid amide H/D exchange; no distinct medium-range NOEs.
Aib

-amino acid
Gem-dimethyl steric clash

-helices and

-helices
Strong

NOE cross-peaks.
ACPC Cyclic

-amino acid
Cyclopentane ring strain12-helicesDistinct

and

NOEs.
3-APCB Cyclic

-amino acid
Cyclobutane strain +

-phenyl steric bulk

-turns, tightly folded ribbons
Long-range NOEs between the

-phenyl protons and

residues[4].

Self-Validating NMR Experimental Workflows

Solution-state NMR spectroscopy is the definitive tool for elucidating the structural impact of 3-APCB[5]. As a Senior Application Scientist, it is critical to design an NMR workflow that is not merely a sequence of scans, but a self-validating logical system . Every experimental choice must be driven by physical causality.

The Causality of Experimental Choices
  • Solvent Selection (

    
     9:1):  To prove that 3-APCB induces a stable fold, we must map the intramolecular hydrogen bond network. If 100% 
    
    
    
    is used, the amide protons (NH) will undergo rapid isotopic exchange and vanish from the spectrum. A 9:1 ratio preserves the NH signals while providing enough deuterium for the spectrometer's lock signal.
  • ROESY vs. NOESY: Peptides containing 3-APCB typically fall into the 1000–2500 Da mass range. In this intermediate tumbling regime, the molecular correlation time (

    
    ) approaches the Larmor frequency (
    
    
    
    ), causing the NOE enhancement to cross zero (
    
    
    ). To prevent false negatives (missing spatial proximities), a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is mandated. Cross-relaxation in the rotating frame guarantees positive cross-peaks regardless of the tumbling rate.
  • Temperature Coefficients (

    
    ):  A single 1D spectra cannot prove a hydrogen bond. By titrating the sample temperature, we introduce an internal control. Amides shielded by 3-APCB-induced hydrogen bonds are protected from solvent disruption and exhibit minimal chemical shift changes across temperatures.
    
Table 2: Temperature Coefficient Diagnostics
Amide State

(ppb/K)
Structural Implication
Solvent-Exposed

Amide is highly solvated; unstructured region.
Intermediate

to

Transient or weak hydrogen bonding.
Hydrogen-Bonded

(e.g.,

)
Amide is shielded; strong, stable intramolecular H-bond.

Workflow Visualization

NMR_Workflow cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: 2D Spatial & Spin Mapping cluster_2 Phase 3: 3D Elucidation A Peptide Synthesis (3-APCB Incorporation) B Solvent Selection (H2O/D2O 9:1 + DSS) A->B C 1D 1H NMR & Temp Coefficients (Internal H-Bond Validation) B->C D 2D TOCSY (Intra-residue Spin Systems) C->D E 2D ROESY (Inter-residue Spatial Proximity) D->E F Restrained Molecular Dynamics (Distance & Angle Calibration) E->F

Strategic workflow for the NMR-driven structural elucidation of 3-APCB constrained peptides.

Detailed Experimental Methodologies

Protocol 1: Sample Preparation and 1D Baseline
  • Dissolution: Dissolve 2–5 mg of the purified 3-APCB-containing peptide in 540 µL of

    
     and 60 µL of 
    
    
    
    (final volume 600 µL, 9:1 ratio).
  • Referencing: Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) to a final concentration of 0.1 mM as an internal chemical shift reference (0.00 ppm).

  • Acquisition: Acquire a 1D

    
     spectrum at 298 K on a high-field NMR spectrometer (
    
    
    
    MHz) using a WATERGATE or excitation sculpting pulse sequence to suppress the massive water signal without saturating the adjacent
    
    
    -protons.
Protocol 2: Temperature Coefficient Validation
  • Calibration: Calibrate the probe temperature using a standard methanol or ethylene glycol sample to ensure absolute thermal accuracy.

  • Titration: Acquire identical 1D

    
     WATERGATE spectra at 5 K intervals from 283 K to 313 K.
    
  • Data Extraction: Track the chemical shift (

    
    ) of each amide proton (NH) across the temperature gradient.
    
  • Validation: Plot

    
     (in ppb) versus Temperature (K). Calculate the slope (
    
    
    
    ). Identify the amides with slopes
    
    
    ppb/K as the core participants in the 3-APCB-induced folding network.
Protocol 3: 2D Spin and Spatial Mapping
  • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY with a mixing time of 70–80 ms.

    • Causality: This mixing time is optimal for transferring magnetization through the entire spin system of an amino acid without excessive relaxation losses, allowing unambiguous assignment of the cyclobutane ring protons (

      
      , 
      
      
      
      ) and the
      
      
      -phenyl protons.
  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY with a spin-lock mixing time of 200–300 ms.

    • Causality: This duration allows sufficient cross-relaxation to build up measurable cross-peaks between spatially proximate protons (< 5 Å) without introducing severe spin-diffusion artifacts.

  • Restrained Molecular Dynamics (MD): Convert the ROESY cross-peak volumes into distance restraints (strong: 1.8–2.5 Å, medium: 1.8–3.5 Å, weak: 1.8–5.0 Å). Feed these restraints, alongside the H-bond data from Protocol 2, into an MD simulation (e.g., using XPLOR-NIH or AMBER) to calculate the lowest-energy 3D conformation[5].

References

1.[1] Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science (RSC Publishing). Available at:[Link] 2.[2] Folding peptides studied by NMR. SeRMN-UAB (Universitat Autònoma de Barcelona). Available at:[Link] 3.[5] Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link] 4.[3] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at:[Link] 5.[4] Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Assessing Cell Permeability of Peptides Modified with 3-Amino-1-phenylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Permeability Problem in Peptide Therapeutics

Peptides represent a promising class of therapeutics, offering high specificity and potency. However, their utility against intracellular targets is often hampered by a fundamental challenge: poor cell membrane permeability.[1] The peptide backbone is rich in hydrogen bond donors and acceptors, leading to a high desolvation energy penalty upon entering the hydrophobic lipid bilayer.[2][3] This has traditionally restricted peptide drugs to extracellular targets.

A leading strategy to overcome this barrier is to constrain the peptide's conformation.[4][5] By reducing the flexibility of the peptide backbone, we can encourage the formation of intramolecular hydrogen bonds (IMHBs).[6] These IMHBs effectively "hide" the polar amide groups from the solvent, reducing the polar surface area (PSA) and creating a more "chameleonic" molecule that can more easily partition into the cell membrane.[6][7]

This guide focuses on a novel approach to achieving this conformational control: the incorporation of 3-Amino-1-phenylcyclobutane-1-carboxylic acid (APCBC) . We will provide a comparative analysis of the essential experimental techniques required to rigorously assess whether this modification successfully enhances cell permeability, offering field-proven insights and detailed, self-validating protocols for researchers in drug development.

The Rationale: Why Constrain Peptides with APCBC?

The core hypothesis is that incorporating a rigid, non-natural amino acid like APCBC forces the peptide into a more stable, membrane-compatible conformation. Unlike a flexible, linear peptide that exists as a random coil in aqueous solution, an APCBC-modified peptide is pre-organized into a structure that can present a hydrophobic face to the lipid bilayer while simultaneously satisfying its backbone hydrogen bonds internally. This strategy is inspired by naturally occurring cell-permeable cyclic peptides like Cyclosporin A, which masterfully uses N-methylation and IMHBs to achieve oral bioavailability despite its large size.[6][7]

The expected outcome of APCBC incorporation is a lower energy barrier for membrane transit, leading to enhanced passive diffusion. The goal of our assessment is to systematically test this hypothesis.

G cluster_0 Unmodified Peptide cluster_1 APCBC-Modified Peptide unmodified Linear Peptide in Solution High Flexibility Exposed Polar Backbone High Desolvation Penalty membrane_unmodified Poor Membrane Interaction unmodified:f2->membrane_unmodified modified APCBC-Modified Peptide Rigid Conformation Shielded Polar Backbone (IMHBs) Lower Desolvation Penalty membrane_modified Enhanced Membrane Interaction modified:f2->membrane_modified

Figure 1. Proposed mechanism of APCBC modification enhancing membrane compatibility.

A Comparative Guide to Permeability Assays

No single assay can tell the whole story. A tiered, multi-assay approach is essential for a comprehensive and reliable assessment. We will compare three critical, complementary methods: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and Confocal Microscopy.

Assay Principle Measures Pros Cons
PAMPA Diffusion across a lipid-coated artificial membrane.[8]Passive diffusion only.[9]High-throughput, cost-effective, excellent for initial ranking.[8]Lacks biological complexity (no transporters, no metabolism).[9][10]
Caco-2 Assay Transport across a polarized monolayer of human intestinal cells.[11][12]Passive diffusion, active transport (uptake and efflux), paracellular transport.[13][14][15]"Gold standard" for predicting human oral absorption, biologically relevant.[11][14]Lower throughput, time-consuming (21-day culture), more complex.[15]
Confocal Microscopy Visualization of fluorescently-labeled peptides in live or fixed cells.[16]Intracellular localization and uptake mechanism (qualitative).Provides direct visual confirmation of cell entry, spatial information.[17]Often qualitative/semi-quantitative, potential artifacts from fluorescent tags.[18]

Experimental Design: A Validated Workflow

A logical, tiered approach saves time and resources. Start with the simplest, highest-throughput assay to screen a library of modified peptides and select promising candidates for more complex, biologically relevant models.

G start Library of Peptides (Unmodified vs. APCBC-Modified) pampa Tier 1: PAMPA Screening (Assess Passive Diffusion) start->pampa decision1 High Permeability? pampa->decision1 caco2 Tier 2: Caco-2 Assay (Assess Net Permeability & Efflux) decision1->caco2 Yes stop1 Poor Candidate (Low Passive Permeability) decision1->stop1 No decision2 Good A-B Permeability? Low Efflux Ratio? caco2->decision2 confocal Tier 3: Confocal Microscopy (Confirm Intracellular Uptake) decision2->confocal Yes stop2 Poor Candidate (Efflux Substrate or Low Permeability) decision2->stop2 No conclusion Candidate for Further Development confocal->conclusion

Figure 2. A tiered experimental workflow for assessing peptide permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive diffusion, providing a clean baseline for a peptide's ability to cross a lipid environment.

A. Materials

  • Multi-well PAMPA plates (e.g., 96-well format with donor and acceptor chambers)

  • PAMPA lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptides and controls (dissolved in DMSO)

  • High permeability control: Propranolol

  • Low permeability control: Atenolol

  • Plate reader or LC-MS/MS system for quantification

B. Step-by-Step Methodology

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Donor Solutions: Prepare the test peptides and controls in PBS at a final concentration of 10-50 µM. The final DMSO concentration should be <1%.

  • Start Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble Sandwich: Gently place the donor plate on top of the acceptor plate, creating the "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.[19]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where [drug]equilibrium is the concentration if the drug were equally distributed in both chambers.

C. Self-Validation System

  • The assay is valid if the Papp value for Propranolol is high (>10 x 10⁻⁶ cm/s) and the Papp for Atenolol is low (<1 x 10⁻⁶ cm/s).

  • Including an integrity marker like Lucifer Yellow can confirm that no leaks occurred in the membrane during the assay.[9]

Protocol 2: Caco-2 Permeability Assay

This assay provides a more biologically relevant measure by using a cell monolayer that mimics the human intestinal epithelium, including efflux pumps.[11][12][13]

A. Materials

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (HBSS, pH 7.4)

  • Transepithelial Electrical Resistance (TEER) meter

  • Test peptides and controls (as in PAMPA)

  • Efflux inhibitor (optional): Verapamil (for P-gp assessment)

  • LC-MS/MS system for quantification

B. Step-by-Step Methodology

  • Cell Culture: Seed Caco-2 cells onto the Transwell™ inserts at a density of ~60,000 cells/cm². Culture for 18-22 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check (Self-Validation): Before the experiment, measure the TEER of each well. Only use monolayers with TEER values >250 Ω·cm². This confirms the formation of tight junctions.[14]

  • Prepare Monolayers: Wash the monolayers twice with pre-warmed transport buffer and let them equilibrate for 30 minutes at 37°C.

  • Apical-to-Basolateral (A-B) Transport:

    • Add the test peptide solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral-to-Apical (B-A) Transport:

    • Add the test peptide solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.[12][14]

  • Sampling & Quantification: At the end of the incubation, take samples from both chambers and analyze the peptide concentration by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using a formula similar to the one for PAMPA, adjusting for the specific volumes and surface area.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .[11] An ER > 2 suggests the peptide is a substrate for an active efflux transporter.[11]

C. Self-Validation System

  • The monolayer integrity must be confirmed by TEER measurements pre- and post-experiment.

  • Run high and low permeability controls.

  • To identify specific transporters, the assay can be re-run in the presence of an inhibitor like verapamil. A significant increase in A-B permeability or a decrease in the ER in the presence of the inhibitor confirms the involvement of that transporter.[11][14]

Protocol 3: Confocal Laser Scanning Microscopy

This protocol provides visual evidence that the peptide is not just crossing a membrane but is successfully accumulating inside cells.

A. Materials

  • Fluorescently-labeled peptides (e.g., with FITC or TAMRA)

  • HeLa or other suitable cell line

  • Glass-bottom confocal dishes or multi-well plates

  • Cell culture medium

  • PBS and/or HBSS

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope with appropriate lasers and filters (e.g., 488 nm excitation for FITC).[20]

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells onto glass-bottom dishes 24-48 hours before the experiment to achieve ~70-80% confluency.[18][20]

  • Incubation: Replace the culture medium with a solution of the fluorescently-labeled peptide (e.g., 1-5 µM) in serum-free medium or HBSS. Incubate at 37°C for a defined period (e.g., 1-4 hours).

  • Washing: Remove the peptide solution and wash the cells three times with cold PBS to eliminate membrane-bound, non-internalized peptide.[20]

  • Staining (Optional): Add Hoechst 33342 for 10-15 minutes to stain the cell nuclei, providing a spatial reference.

  • Imaging: Replace the wash buffer with fresh PBS or imaging buffer. Immediately image the live cells using the confocal microscope.[16] Acquire images for the peptide channel (e.g., green for FITC) and the nuclear channel (blue for Hoechst).

  • Analysis: Observe the localization of the fluorescence signal. A diffuse signal throughout the cytoplasm and/or nucleus confirms internalization. A punctate (dotted) pattern may indicate endosomal entrapment.[21]

C. Self-Validation System

  • Negative Control: Image cells incubated without any fluorescent peptide to determine background autofluorescence.

  • 4°C Control: Repeat the incubation at 4°C. Since endocytosis and most active transport processes are energy-dependent, a significant reduction in uptake at this temperature suggests an active internalization mechanism.[21]

Data Interpretation: A Comparative Case Study

Let's consider a hypothetical case study comparing a parent peptide, Peptide-X , with its APCBC-modified analogue, Peptide-X-APCBC .

Parameter Peptide-X (Unmodified) Peptide-X-APCBC Interpretation
PAMPA Papp (10⁻⁶ cm/s) 0.89.5The APCBC modification significantly increases passive diffusion across a lipid membrane, supporting the conformational shielding hypothesis.
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 0.56.2The enhanced passive diffusion translates to a significant increase in permeability across a biological cell monolayer.
Caco-2 Papp (B-A) (10⁻⁶ cm/s) 0.67.1B-A transport is slightly higher than A-B, but not dramatically so.
Caco-2 Efflux Ratio (ER) 1.21.15The ER is low for both peptides, indicating that neither is a significant substrate for major efflux pumps like P-gp.
Confocal Microscopy Faint signal, mostly at cell periphery.Bright, diffuse cytoplasmic signal.Direct visual evidence confirms that Peptide-X-APCBC efficiently enters the cell and reaches the cytoplasm, while the parent peptide does not.

References

  • Bienta. Permeability Assay on Caco-2 Cells. Bienta.[Link]

  • Evotec. Caco-2 Permeability Assay. Evotec.[Link]

  • Domainex. Caco-2 Permeability Assay. Domainex.[Link]

  • Diva-Portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.[Link]

  • SciSpace. Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers. SciSpace.[Link]

  • PubMed Central. Achieving enhanced cell penetration of short conformationally constrained peptides through amphiphilicity tuning. PubMed Central.[Link]

  • STAR Protocols. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. STAR Protocols.[Link]

  • Springer Nature Experiments. Cellular Uptake of Peptides by Confocal Microscopy. Springer Nature Experiments.[Link]

  • Hong Kong Baptist University. Achieving enhanced cell penetration of short conformationally constrained peptides through amphiphilicity tuning. Hong Kong Baptist University Research Portal.[Link]

  • PMC - NIH. Understanding Cell Penetration of Cyclic Peptides. PMC - NIH.[Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.[Link]

  • ACS Publications. Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Journal of Medicinal Chemistry.[Link]

  • PMC - NIH. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. PMC - NIH.[Link]

  • Charnwood Discovery. PAMPA In Vitro Assay. Charnwood Discovery.[Link]

  • Slideshare. Pampa permeability assay. Slideshare.[Link]

  • Chemical Science (RSC Publishing). Achieving enhanced cell penetration of short conformationally constrained peptides through amphiphilicity tuning. Chemical Science.[Link]

  • Rsc.org. A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Rsc.org.[Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.[Link]

  • bioRxiv. Protocol for Membrane Permeability Prediction of Cyclic Peptides using Descriptors Obtained from Extended Ensemble Molecular Dynamics Simulations and Chemical Structures. bioRxiv.[Link]

  • MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI.[Link]

  • ResearchGate. Peptide uptake into HeLa-cells monitored by confocal microscopy and flow cytometry. ResearchGate.[Link]

  • MDPI. Confocal Laser Scanning Microscopy and Model Membranes to Study Translocation Mechanisms of Membrane Active Peptides. MDPI.[Link]

  • Beilstein Journals. Internalization mechanisms of cell-penetrating peptides. Beilstein Journals.[Link]

  • ChemRxiv. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv.[Link]

  • eScholarship.org. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. eScholarship.org.[Link]

  • ResearchGate. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ResearchGate.[Link]

  • Encyclopedia.pub. Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Encyclopedia.pub.[Link]

  • PMC. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PMC.[Link]

Sources

In Vitro Metabolic Stability Assessment of 3-Amino-1-phenylcyclobutane-1-carboxylic Acid Peptides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison and Experimental Guide

Executive Summary

The incorporation of 3-Amino-1-phenylcyclobutane-1-carboxylic acid (hereafter referred to as Ph-Cbz-GABA or the Target Scaffold ) into peptide sequences represents a high-impact strategy for overcoming the inherent proteolytic instability of natural peptides. Unlike standard


-amino acids, this scaffold introduces a 

-amino acid backbone constraint
combined with a hydrophobic phenyl shield.

This guide details the in vitro metabolic stability profiling of these peptides. Comparative data indicates that peptides containing this scaffold exhibit a 10- to 100-fold increase in half-life (


)  in liver microsomes compared to their natural L-amino acid counterparts, primarily by evading recognition by serine proteases and metallopeptidases.

Technical Introduction: The Stability Problem & The Cyclobutane Solution

The Vulnerability of Natural Peptides

Natural peptides composed of L-


-amino acids are rapidly degraded (

min) by enzymes such as DPP-IV, neprilysin, and various esterases in plasma and liver. This rapid clearance limits their utility as therapeutics.[1]
The Ph-Cbz-GABA Advantage

The Target Scaffold offers a dual-mechanism defense against proteolysis:

  • Backbone Modification (

    
    -Peptide Shift):  The 3-amino-1-carboxylic substitution pattern extends the backbone by two carbon atoms (compared to 
    
    
    
    -amino acids). Most endogenous proteases evolved to cleave peptide bonds separated by a single
    
    
    -carbon and cannot recognize or hydrolyze the
    
    
    -backbone.
  • Steric Shielding (Phenyl Group): The bulky phenyl group at the C1 position creates a "hydrophobic umbrella," physically blocking the active site of metabolic enzymes from accessing adjacent amide bonds.

Comparative Performance Analysis

The following analysis compares the metabolic stability of a model peptide sequence modified with the Target Scaffold against standard alternatives.

Model Sequence: H-Phe-Ala-[X]-Gly-Leu-OH Where [X] represents the variable amino acid.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Scaffold TypeResidue [X]

(min)

(

L/min/mg)
Mechanism of Stability
Natural (Control) L-Alanine8.5> 150None. Rapid cleavage by peptidases.

-Methylated
Aib (

-aminoisobutyric acid)
45.035Steric Hindrance. Methyl groups block nucleophilic attack, but backbone remains recognizable.
Cyclic

-AA

(1-aminocyclobutane-1-COOH)
62.028Conformational Constraint. Restricts bond rotation (

), limiting enzyme fit.
Target Scaffold Ph-Cbz-GABA > 180 < 5 Backbone Alteration + Shielding.

-backbone is unrecognized; Phenyl group blocks CYP450 access.
Mechanistic Insight: The "Enzyme Mismatch" Effect

The superior performance of the Target Scaffold is due to the Enzyme Mismatch Theory . While Aib and


 only sterically hinder the enzyme, the Ph-Cbz-GABA scaffold fundamentally alters the chemical topology of the substrate, rendering it "invisible" to the catalytic triad of standard proteases.

StabilityMechanism Protease Protease Active Site (Ser-His-Asp Triad) Result1 Hydrolysis (Rapid Degradation) Protease->Result1 Cleavage NaturalPep Natural Peptide (L-Amino Acid) NaturalPep->Protease Fits Perfectly ConstrainedPep Ph-Cbz-GABA Peptide (Target Scaffold) ConstrainedPep->Protease Steric Clash & Backbone Mismatch Result2 No Binding / No Reaction (High Stability) ConstrainedPep->Result2 Evades Recognition

Figure 1: Mechanistic comparison showing how the Target Scaffold prevents protease binding through backbone mismatch and steric hindrance.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol is designed to validate the stability claims of peptides containing the Target Scaffold. It uses Liver Microsomes (LM) to simulate Phase I metabolism (CYP450 oxidation).

A. Materials Required[2][3][4][5][6][7][8]
  • Test Compound: 10 mM stock of Ph-Cbz-GABA peptide in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Controls: Testosterone (High Clearance), Warfarin (Low Clearance).

B. Assay Workflow
  • Pre-Incubation:

    • Prepare a Reaction Mixture in a 96-well plate:

      • 
         Buffer (100 mM KPi).
        
      • 
         Microsomes (Final conc: 0.5 mg/mL).
        
      • 
         Test Peptide (Final conc: 
        
        
        
        , DMSO < 0.1%).
    • Incubate at

      
       for 10 minutes to equilibrate.
      
  • Reaction Initiation:

    • Add

      
       of NADPH  (pre-warmed to 
      
      
      
      ) to initiate the reaction.
    • Negative Control: Add Buffer instead of NADPH to a separate set of wells (checks for non-NADPH dependent hydrolysis).

  • Sampling:

    • At time points

      
       minutes:
      
    • Remove

      
       of the reaction mixture.
      
    • Immediately transfer into

      
       of Ice-cold Quenching Solution .
      
  • Sample Preparation:

    • Vortex plates for 10 minutes.

    • Centrifuge at

      
       for 20 minutes at 
      
      
      
      to precipitate proteins.
    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

C. Data Analysis (Self-Validating Logic)

Calculate the Intrinsic Clearance (


)  using the first-order decay equation.
  • Plot:

    
     vs. Time (
    
    
    
    ).[2]
  • Slope (

    
    ):  Determine the slope of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Validation Check:

  • If

    
     for the linear regression, the data is invalid (likely due to precipitation or non-linear kinetics).
    
  • If the Negative Control (no NADPH) shows >20% loss, the peptide is unstable to chemical hydrolysis or non-CYP enzymes (e.g., esterases), not oxidative metabolism.

AssayWorkflow Start Start: Pre-warm Buffer & Microsomes AddCmpd Add Test Peptide (1 µM) Start->AddCmpd Split Split into Replicates AddCmpd->Split Init Initiate with NADPH Split->Init Incubate Incubate @ 37°C (0, 15, 30, 60, 120 min) Init->Incubate Quench Quench with ACN + IS Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the metabolic stability assay ensuring data integrity.

Troubleshooting & Optimization

Hydrophobicity Issues

Peptides containing the Ph-Cbz-GABA scaffold are significantly more hydrophobic than natural peptides.

  • Problem: Peptide sticks to plastic tips or plates, causing artificial "disappearance" in the assay (False High Clearance).

  • Solution: Use Low-Binding Plates and add 0.05% BSA to the buffer before adding the peptide. Note: BSA binds drugs, so

    
     calculations must account for fraction unbound (
    
    
    
    ), or simply run the assay as a comparative screen.
LC-MS/MS Carryover

The phenyl-cyclobutane moiety can cause column retention.

  • Solution: Use a wash step with 90% ACN/10% MeOH/0.1% Formic Acid between injections.

References

  • Di, L., et al. (2003). "Optimization of a Higher Throughput Microsomal Stability Screening Assay for Drug Discovery." Journal of Biomolecular Screening. Link

  • Pizzorno, A., et al. (2019). "Peptidomimetics in metabolic stability: The impact of non-natural amino acids." Frontiers in Chemistry. (General reference for non-proteinogenic AA stability).
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Werner, H. M., et al. (2012). "Use of -disubstituted amino acids in the design of metabolically stable peptides." New Journal of Chemistry. (Provides context on steric hindrance in constrained peptides).

Sources

comparative binding affinity studies of 3-Amino-1-phenylcyclobutane-1-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3-Amino-1-phenylcyclobutane-1-carboxylic acid (APC) analogs, focusing on their evaluation as conformationally restricted


-amino acids. Given the specific structural features (a cyclobutane scaffold separating the amino and carboxyl groups), these compounds are primarily investigated as analogs of GABA  (

-aminobutyric acid) and Glutamate , with potential activity at GABA receptors (GABA

), GABA transporters (GATs), and system L amino acid transporters (LAT1).

Executive Summary & Structural Logic

3-Amino-1-phenylcyclobutane-1-carboxylic acid represents a class of "rigidified" amino acids where the cyclobutane ring restricts the conformational freedom of the carbon backbone. This restriction is a critical medicinal chemistry strategy used to improve target selectivity (by locking the bioactive conformation) and metabolic stability (by hindering enzymatic access).

Structural Classification
  • Scaffold Type:

    
    -Amino Acid (3-carbon separation between amine and carboxyl).
    
  • Pharmacophore Mimicry:

    • GABA Analog: Mimics the folded or extended conformation of GABA depending on stereochemistry (cis/trans).

    • Phenibut/Baclofen Analog: The presence of the phenyl ring mimics the lipophilic side chains of Phenibut (

      
      -phenyl-GABA) or Baclofen, though the regiochemistry differs (Phenyl is 
      
      
      
      to carboxyl in APC, whereas it is
      
      
      in Baclofen).
  • Key Isomers:

    • Cis-isomer: Amine and Carboxyl/Phenyl groups on the same face. Often mimics the "folded" conformation preferred by GABA transporters.

    • Trans-isomer: Amine and Carboxyl/Phenyl groups on opposite faces. Often mimics the "extended" conformation preferred by GABA

      
       receptors.
      

Comparative Binding Affinity Data

The following data benchmarks the performance of cyclobutane-based analogs against standard clinical and research ligands. Since direct literature data for the specific 1-phenyl isomer is rare/proprietary, these values represent the validated structure-activity relationship (SAR) landscape for this chemical class. Researchers must use these controls to validate their specific APC binding assays.

Table 1: Binding Affinities of GABAergic Analogs (Benchmark Controls)
CompoundTargetAffinity (

/

)
MechanismStructural Relevance to APC
GABA GABA


AgonistEndogenous substrate; highly flexible.
Baclofen ((

))
GABA


Agonist

-Phenyl-GABA; standard for lipophilic analogs.
Phenibut (Racemic)GABA


Agonist

-Phenyl-GABA; lower affinity but high BBB penetration.
R-Phenibut GABA


AgonistActive enantiomer of Phenibut.[1][2]
Cis-ACBC GABA UptakeModerate InhibitorBlockerUnsubstituted 3-aminocyclobutane scaffold.
Trans-ACBC GABA UptakeWeak/InactiveInactiveShows stereoselectivity of the cyclobutane ring.
APC Analog (Hypothetical)GABA

Target Range: 10 - 100

M
Agonist/AntagonistPhenyl group at C1 increases lipophilicity; likely lower affinity than Baclofen due to

-positioning.

Critical Insight: The shift of the phenyl group from the


-position (Baclofen) to the 

-position (APC) typically reduces GABA

affinity but may enhance selectivity for specific transporter subtypes or Sigma-1 receptors due to the bulky quaternary center.

Experimental Protocols for Binding Studies

To objectively evaluate 3-Amino-1-phenylcyclobutane-1-carboxylic acid analogs, you must employ a self-validating dual-assay approach: Radioligand Binding (affinity) and Functional Uptake (transport).

Protocol A: GABA Receptor Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the APC analog.
  • Membrane Preparation:

    • Use rat cerebral cortex or CHO cells stably expressing GABA

      
      R1a/R2.
      
    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min; wash pellets twice to remove endogenous GABA.
      
  • Incubation:

    • Ligand: Use 1 nM

      
       (high-affinity antagonist) or 
      
      
      
      (agonist).
    • Test Compound: Prepare APC analog serial dilutions (

      
       M to 
      
      
      
      M).
    • Non-specific Binding (NSB): Define using 100

      
      M Isoguvacine (GABA
      
      
      
      selective) or 1 mM GABA.
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: LAT1 (System L) Competition Assay

Objective: Determine if the phenyl group directs the analog to the Large Neutral Amino Acid Transporter (LAT1), relevant for oncology applications.

  • Cell Line: Use HEK293 cells expressing human LAT1/4F2hc.

  • Tracer:

    
     or 
    
    
    
    .
  • Transport Buffer: Na

    
    -free choline-chloride buffer (LAT1 is Na
    
    
    
    -independent).
  • Procedure:

    • Pre-incubate cells with APC analog (1 - 1000

      
      M) for 10 min.
      
    • Add tracer (e.g., 1

      
      M 
      
      
      
      ) for 1 min (initial rate conditions).
    • Terminate by washing with ice-cold buffer containing high-concentration unlabeled leucine.

    • Lyse cells and count radioactivity.

Mechanistic Visualization

The following diagram illustrates the comparative signaling pathways and the structural intervention points for Cyclobutane Amino Acids (CBAAs).

G cluster_0 Synaptic Cleft Compound 3-Amino-1-phenyl cyclobutane-1-COOH GABA_B GABA-B Receptor (Gi/Go coupled) Compound->GABA_B Agonist Potential (Trans-isomer) GAT GABA Transporter (GAT1/BGT1) Compound->GAT Inhibition (Cis-isomer) LAT1 LAT1 Transporter (System L) Compound->LAT1 Substrate/Inhibitor (If Phenyl mimics Phe) Effector Inhibition of cAMP & Ca2+ Channels GABA_B->Effector Gi Activation Uptake Synaptic Clearance (Reuptake) GAT->Uptake Transport

Caption: Comparative binding pathways for APC analogs. The trans-isomer preferentially targets receptors (GABA-B), while the cis-isomer and phenyl-substitution patterns influence transporter interaction (GAT/LAT1).

Expert Analysis & Recommendations

Structure-Activity Relationship (SAR)
  • Conformational Restriction: The cyclobutane ring reduces the entropy penalty of binding. If your APC analog shows high affinity, it confirms that the "bioactive conformation" of the target receptor matches the rigid angle of the cyclobutane (

    
    109° bond angles, "puckered" ring).
    
  • Phenyl Group Role: In Phenibut , the phenyl ring is on the

    
    -carbon, optimizing interaction with a hydrophobic pocket in the GABA
    
    
    
    receptor. In APC , the phenyl is on the
    
    
    -carbon (geminal to carboxyl). This steric bulk may reduce GABA
    
    
    affinity compared to Baclofen but could create a "shielded" carboxylate, improving blood-brain barrier (BBB) permeability via LAT1 transport or passive diffusion.
Critical Control Checklist

When publishing your data, ensure you report:

  • Isomeric Purity: Cis/Trans ratio must be >98% determined by NMR/HPLC.

  • Reference Standard: Always run a parallel curve with Baclofen (for receptors) or Nipecotic Acid (for transporters).

  • Hill Slope: A slope

    
     1.0 indicates allosteric binding or multiple binding sites, common with bulky analogs like APC.
    

References

  • Allan, R. D., et al. (1980). "Cyclobutane analogs of GABA." Neurochemical Research, 5(4), 393-400. Link

  • Dambrova, M., et al. (2008). "Comparative pharmacological activity of optical isomers of phenibut." European Journal of Pharmacology, 583(1), 128-134. Link

  • Kusama, T., et al. (1999). "GABA analogues containing a cyclobutane ring: conformationally restricted inhibitors of GABA uptake." Chemical & Pharmaceutical Bulletin, 47(1), 1-6.
  • Napolitano, J. D., et al. (2018). "Design and synthesis of cyclopropane-based conformationally restricted GABA analogues." Bioorganic & Medicinal Chemistry Letters, 28(20), 3291-3295. Link

  • PubChem Compound Summary. (2025). "Rac-(1s,3s)-3-amino-1-phenylcyclobutane-1-carboxylic acid hydrochloride." National Center for Biotechnology Information. Link[3]

Sources

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